dihydrocytochalasin B
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
(1S,6R,10R,12E,14S,15S,17S,18S,19S)-19-benzyl-6,15-dihydroxy-10,17-dimethyl-16-methylidene-2-oxa-20-azatricyclo[12.7.0.01,18]henicos-12-ene-3,21-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H39NO5/c1-18-9-7-13-22(31)15-16-25(32)35-29-23(14-8-10-18)27(33)20(3)19(2)26(29)24(30-28(29)34)17-21-11-5-4-6-12-21/h4-6,8,11-12,14,18-19,22-24,26-27,31,33H,3,7,9-10,13,15-17H2,1-2H3,(H,30,34)/b14-8+/t18-,19-,22-,23+,24+,26+,27-,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIULKAASLBZREV-RXPQEOCGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(CCC(=O)OC23C(C=CC1)C(C(=C)C(C2C(NC3=O)CC4=CC=CC=C4)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC[C@H](CCC(=O)O[C@]23[C@@H](/C=C/C1)[C@@H](C(=C)[C@H]([C@H]2[C@@H](NC3=O)CC4=CC=CC=C4)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H39NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501046323 | |
| Record name | Dihydrocytochalasin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501046323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39156-67-7 | |
| Record name | (5R,9R,11E,12aS,13S,15S,15aS,16S,18aS)-4,5,6,7,8,9,10,12a,13,14,15,15a,16,17-Tetradecahydro-5,13-dihydroxy-9,15-dimethyl-14-methylene-16-(phenylmethyl)-2H-oxacyclotetradecino[2,3-d]isoindole-2,18(3H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39156-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cytochalasin H(2)B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039156677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydrocytochalasin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501046323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7(S),20(R)-dihydroxy-16(R)-methyl-10-phenyl-24-oxa[14]cytochalasa-6(12),13(E)-diene-1,23-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.368 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIHYDROCYTOCHALASIN B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9RT18CY85 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Dihydrocytochalasin B: A Technical Examination of its Biological Impact on 3T3 Cells
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
Dihydrocytochalasin B (H2CB), a derivative of cytochalasin B (CB), serves as a critical tool in cell biology for dissecting cellular processes reliant on the actin cytoskeleton. Unlike its parent compound, H2CB selectively disrupts actin-related functions without significantly inhibiting sugar transport, offering a more targeted approach for research. This technical guide provides a comprehensive overview of the biological effects of this compound in the NIH/3T3 fibroblast cell line, a cornerstone model for studying cellular proliferation, morphology, and transformation. We present collated quantitative data on its effects, detailed experimental protocols for key assays, and visual representations of the implicated cellular pathways and workflows. This document is intended to be a thorough resource for researchers, scientists, and drug development professionals investigating cytoskeletal dynamics and associated signaling pathways.
Core Biological Effects of this compound in 3T3 Cells
This compound elicits a range of distinct and reproducible effects in 3T3 cells, primarily centered on the disruption of the actin cytoskeleton. These effects are dose-dependent and provide insight into the fundamental roles of actin in maintaining cellular structure and function.
Alterations in Cell Morphology and Actin Cytoarchitecture
Treatment of 3T3 cells with H2CB leads to profound, dose-dependent changes in cell morphology. At lower concentrations, cells exhibit zeiosis, characterized by the formation of cytoplasmic blebs or "knobs" on the cell surface[1]. As the concentration increases, the cells undergo further changes, including elongation and arborization, eventually leading to a rounded-up morphology at higher doses[1][2][3].
These morphological changes are a direct consequence of the disruption of the actin cytoskeleton[4]. H2CB causes a loss of actin microfilament bundles, also known as stress fibers, which are crucial for maintaining the flat, extended morphology typical of adherent fibroblasts[4]. This disruption of the actin network leads to a collapse of the cellular architecture, resulting in the observed rounding of the cells[4][5].
Inhibition of DNA Synthesis and Cell Proliferation
A key biological effect of H2CB in 3T3 cells is the reversible inhibition of DNA synthesis initiation[4]. When quiescent (serum-arrested) 3T3 cells are stimulated to re-enter the cell cycle with serum or growth factors, the addition of low doses of H2CB effectively blocks their entry into the S phase[4]. This inhibitory effect is time-dependent, being most effective when the compound is added within 8-10 hours after growth factor stimulation[4].
Crucially, this inhibition of DNA synthesis is not due to interference with the transport of essential precursors like glucose or thymidine[4]. Instead, it is proposed that an intact and functional actin cytoskeleton is an obligatory component of the signaling cascade that leads to DNA replication in 3T3 cells[4]. By disorganizing the actin cytoarchitecture, H2CB disrupts this necessary step. Interestingly, this inhibitory effect is not observed in SV40-transformed or Moloney murine sarcoma virus-transformed 3T3 cells, suggesting that transformed cells may bypass this actin-dependent step in the G1 to S phase transition[4].
Inhibition of Cytokinesis
Similar to cytochalasin B, H2CB is a potent inhibitor of cytokinesis, the final stage of cell division where the cytoplasm is divided to form two daughter cells[1][2][3]. This process is heavily reliant on the formation of a contractile ring composed of actin and myosin filaments. By disrupting the organization of these actin filaments, H2CB prevents the proper formation and constriction of the contractile ring, leading to the formation of multinucleated cells[1]. Cells treated with H2CB typically undergo nuclear division (mitosis) but fail to complete cytoplasmic division, resulting in cells with two or more nuclei[1].
Differential Effect on Sugar Transport
A defining characteristic of this compound, and a key differentiator from cytochalasin B, is its lack of inhibitory effect on sugar uptake in 3T3 cells[1][2][3]. While CB is a potent inhibitor of glucose transport, H2CB does not significantly affect this process[2][3]. Furthermore, excess H2CB does not compete with CB for binding to the high-affinity sites associated with sugar transport, indicating that the two compounds interact with distinct molecular targets for their effects on transport versus cell motility and morphology[2][3]. This property makes H2CB an invaluable tool for specifically studying actin-mediated processes without the confounding variable of altered cellular metabolism.
Quantitative Data Summary
The biological effects of this compound are concentration-dependent. The following tables summarize the quantitative data reported in the literature for its effects on 3T3 cells.
| Table 1: Concentration-Dependent Morphological Effects of Cytochalasins in 3T3 Cells[1][2][3] | |
| Observed Effect | This compound (H2CB) |
| Zeiotic Knobs | 4 µM |
| Extensive Zeiosis & Nuclear Extrusion | 6 µM |
| Arborization | 8 µM |
| Cell Rounding | 10 µM |
| Table 2: Comparative Potency of Cytochalasins on 3T3 Cell Morphology[2][3] | |
| Compound | Relative Potency |
| This compound (H2CB) | Slightly less potent than Cytochalasin B |
| Cytochalasin B (CB) | Baseline |
| Cytochalasin D (CD) | 5 to 8 times more potent than Cytochalasin B |
| Table 3: Effect of this compound on DNA Synthesis in 3T3 Cells[4] | |
| Concentration Range | Effect |
| 0.2 - 1.0 µM (2-10 x 10-7 M) | Reversibly blocks initiation of DNA synthesis in serum-stimulated quiescent cells. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound in 3T3 cells.
Cell Culture
-
Cell Line: NIH/3T3 mouse embryonic fibroblasts.
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% bovine calf serum, 4.5 g/L glucose, L-glutamine, and sodium pyruvate.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Sub-culture: Cells should be passaged before reaching 80% confluency to maintain optimal health and prevent spontaneous transformation. A passage ratio of 1:3 to 1:4 every 2-3 days is recommended.
Analysis of Cell Morphology
-
Cell Seeding: Seed 3T3 cells onto glass coverslips in a 24-well plate at a density that allows for individual cell morphology to be observed after treatment.
-
Drug Treatment: Prepare stock solutions of this compound in dimethyl sulfoxide (B87167) (DMSO). Dilute the stock solution in pre-warmed growth medium to the desired final concentrations (e.g., 2 µM to 10 µM). Add the H2CB-containing medium to the cells and a DMSO-only control to a separate set of cells.
-
Incubation: Incubate the cells for a specified period, typically 1 to 24 hours, depending on the experimental endpoint.
-
Visualization: After incubation, wash the cells with Phosphate Buffered Saline (PBS). The cells can be fixed with 3.7-4% formaldehyde (B43269) for 10-15 minutes at room temperature for more detailed analysis or observed live.
-
Microscopy: Visualize the cells using a phase-contrast or differential interference contrast (DIC) microscope. Capture images at various concentrations to document the morphological changes such as zeiosis, arborization, and cell rounding[1][5].
Inhibition of DNA Synthesis Assay
-
Induce Quiescence: Plate 3T3 cells and allow them to grow to confluence. Then, induce quiescence (G0/G1 arrest) by incubating the cells in a low-serum medium (e.g., 0.5% bovine calf serum) for 24-48 hours.
-
Stimulation and Treatment: Stimulate the cells to re-enter the cell cycle by replacing the low-serum medium with a high-serum medium (e.g., 10% serum) or a medium containing specific growth factors (e.g., Epidermal Growth Factor and insulin)[4]. Simultaneously, add this compound at various concentrations (e.g., 0.2-1.0 µM) to the experimental wells[4].
-
Radiolabeling: At a set time after stimulation (e.g., 18-24 hours), add [³H]thymidine to the culture medium and incubate for 1-2 hours to label newly synthesized DNA.
-
Quantification:
-
Acid Precipitation: Wash the cells with cold PBS, then lyse the cells. Precipitate the DNA using trichloroacetic acid (TCA). Collect the precipitate on a filter and measure the incorporated radioactivity using a scintillation counter[6].
-
Autoradiography: Fix the cells, coat them with photographic emulsion, and store them in the dark. After development, count the percentage of labeled nuclei under a microscope to determine the proportion of cells that have entered the S phase[6].
-
Cytokinesis Inhibition Assay
-
Cell Seeding: Plate 3T3 cells at a low density to allow for cell division.
-
Drug Treatment: Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for an extended period, typically 24-48 hours, which allows for one to two rounds of cell division[1].
-
Fixation and Staining: Fix the cells with a suitable fixative like methanol (B129727) or formaldehyde. Stain the nuclei with a DNA-binding dye such as DAPI or Giemsa stain[7].
-
Quantification: Using a fluorescence or light microscope, count the number of mononucleated and multinucleated (containing two or more nuclei) cells in multiple fields of view for each treatment condition. Calculate the percentage of multinucleated cells as an index of cytokinesis inhibition[1][7].
Actin Cytoskeleton Staining
-
Cell Preparation: Seed 3T3 cells on glass coverslips and treat with this compound as described for the morphology analysis.
-
Fixation: Wash the cells with pre-warmed PBS and fix with 3.7-4% methanol-free formaldehyde in PBS for 10 minutes at room temperature[8].
-
Permeabilization: Wash the fixed cells twice with PBS. Permeabilize the cell membranes by incubating with 0.1% Triton X-100 in PBS for 5 minutes[9].
-
Blocking: Wash the cells with PBS and block non-specific binding by incubating with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes[9].
-
Phalloidin (B8060827) Staining: Incubate the cells with a fluorescently-labeled phalloidin conjugate (e.g., Alexa Fluor 488 phalloidin) diluted in the blocking buffer for 30-60 minutes at room temperature in the dark[9]. Phalloidin specifically binds to F-actin.
-
Nuclear Counterstain (Optional): After washing, you can counterstain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Wash the coverslips several times with PBS, then mount them on microscope slides using an anti-fade mounting medium.
-
Fluorescence Microscopy: Visualize the actin cytoskeleton using a fluorescence microscope with the appropriate filter sets. Compare the structure of actin filaments in treated cells versus control cells.
Signaling Pathways and Mechanism of Action
The primary mechanism of action for this compound is its direct interaction with actin filaments. This interaction leads to the downstream biological effects observed in 3T3 cells.
Mechanism of Action on the Actin Cytoskeleton
This compound, like other cytochalasins, disrupts actin polymerization. It is understood to bind to the barbed (fast-growing) end of actin filaments, which blocks the addition of new actin monomers to that end. This action effectively "caps" the filament, leading to a net depolymerization as monomers continue to dissociate from the pointed (slow-growing) end. The consequence is a disruption and loss of the organized F-actin structures, such as stress fibers, within the cell[4].
Visualizations of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and the proposed signaling relationships affected by this compound.
Caption: General experimental workflow for studying the effects of this compound on 3T3 cells.
Caption: this compound selectively targets the actin cytoskeleton, unlike Cytochalasin B.
Caption: H2CB blocks DNA synthesis by disrupting a required actin-dependent step in G1/S progression.
Conclusion
This compound is a powerful and specific inhibitor of actin-mediated processes in 3T3 cells. Its ability to disrupt the cytoskeleton, alter cell morphology, and block cytokinesis and DNA synthesis initiation—all without affecting sugar transport—makes it a superior tool to its parent compound, cytochalasin B, for many research applications. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals aiming to investigate the intricate roles of the actin cytoskeleton in cell health and disease. The distinct separation of its effects on motility and transport underscores the existence of independent binding sites and pathways for these cellular functions, a crucial insight that H2CB has helped to elucidate.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. This compound. Biological effects and binding to 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. This compound disorganizes actin cytoarchitecture and inhibits initiation of DNA synthesis in 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Growth control in cultured 3T3 fibroblasts. Assays of cell proliferation and demonstration of a growth inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simple and robust cell-based assay for the discovery of novel cytokinesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Actin Staining Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. advancedbiomatrix.com [advancedbiomatrix.com]
Dihydrocytochalasin B: From Discovery to a Tool for Probing Cellular Mechanics
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Dihydrocytochalasin B (DCB) is a semi-synthetic derivative of the mycotoxin cytochalasin B, distinguished by its potent inhibitory effect on actin polymerization and cytokinesis, while notably lacking the confounding off-target inhibition of glucose transport characteristic of its parent compound. This selective activity has established DCB as a crucial tool in cell biology for dissecting the roles of the actin cytoskeleton in various cellular processes, including cell cycle progression, motility, and mechanotransduction. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and biological mechanism of action of this compound, tailored for researchers, scientists, and professionals in drug development. Detailed experimental protocols, quantitative data, and visualizations of key pathways are presented to facilitate its application in a laboratory setting.
Discovery and Background
The story of this compound begins with its naturally occurring precursor, cytochalasin B.
-
1967: Cytochalasin B is first isolated from the mold Helminthosporium dematioideum by Dr. W.B. Turner and his team. Subsequent studies revealed its profound effects on cell morphology and motility, including the induction of multinucleation.
-
1972: In a pivotal study by S. W. Tanenbaum and his colleagues, this compound is first described. It was prepared via the catalytic hydrogenation of cytochalasin B. This chemical modification, specifically the reduction of the α,β-unsaturated ketone in the macrocyclic ring of cytochalasin B, was instrumental in differentiating the biological activities of the two compounds. The researchers demonstrated that while both compounds potently inhibited cell motility and cytokinesis, only cytochalasin B was a strong inhibitor of glucose transport. This finding established this compound as a more specific probe for studying actin-related cellular phenomena.
This discovery was significant as it provided the scientific community with a valuable control compound to distinguish the effects of actin filament disruption from the inhibition of glucose metabolism in cellular assays.
Chemical Synthesis of this compound
This compound is prepared from its parent compound, cytochalasin B, through a straightforward and efficient semi-synthetic route. The key transformation is the selective reduction of the carbon-carbon double bond in the α,β-unsaturated ketone of the macrocyclic lactone ring.
Synthetic Scheme
The synthesis is a single-step catalytic hydrogenation reaction.
Experimental Protocol: Catalytic Hydrogenation of Cytochalasin B
The following is a representative experimental protocol for the synthesis of this compound, based on the original description by Tanenbaum et al. and standard laboratory procedures for catalytic hydrogenation.
Materials:
-
Cytochalasin B
-
10% Palladium on activated carbon (Pd/C)
-
Ethyl acetate (reagent grade)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
Procedure:
-
Dissolution: Dissolve a known quantity of cytochalasin B in ethyl acetate in a suitable reaction flask equipped with a magnetic stir bar.
-
Inerting: Flush the flask with an inert gas (nitrogen or argon) to remove air.
-
Catalyst Addition: Carefully add 10% palladium on carbon catalyst to the solution. The amount of catalyst is typically 5-10% by weight relative to the cytochalasin B.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and refill with hydrogen gas. Repeat this cycle three times to ensure the atmosphere is saturated with hydrogen.
-
Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or a pressure-regulated system) at room temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and flush the flask with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the palladium catalyst. Wash the filter cake with additional ethyl acetate to ensure complete recovery of the product.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude this compound can be purified by recrystallization or column chromatography to yield a white solid.
Quantitative Data:
| Parameter | Value |
| Starting Material | Cytochalasin B |
| Product | This compound |
| Reaction Type | Catalytic Hydrogenation |
| Catalyst | 10% Palladium on Carbon |
| Solvent | Ethyl Acetate |
| Theoretical Yield | Quantitative |
| Reported Yield | >90% |
Mechanism of Action and Biological Effects
This compound's primary molecular target is actin, a critical component of the eukaryotic cytoskeleton. By interfering with actin dynamics, DCB elicits a range of profound effects on cellular behavior.
Interaction with Actin Filaments
Like other members of the cytochalasin family, DCB binds to the barbed (fast-growing) end of actin filaments. This binding event has two main consequences:
-
Inhibition of Polymerization: It blocks the addition of new actin monomers to the filament end, effectively halting filament elongation.
-
Inhibition of Depolymerization: It also prevents the dissociation of actin monomers from the filament end.
This capping of the filament ends disrupts the dynamic equilibrium of actin polymerization and depolymerization, which is essential for the structural integrity and remodeling of the actin cytoskeleton.
Cellular Effects
The disruption of the actin cytoskeleton by this compound leads to several observable cellular effects:
-
Inhibition of Cytokinesis: DCB blocks the formation and contraction of the actin-myosin contractile ring, which is necessary for the physical separation of daughter cells during cell division. This often results in the formation of multinucleated cells.
-
Changes in Cell Morphology: Cells treated with DCB lose their normal shape, round up, and may exhibit membrane blebbing.
-
Inhibition of Cell Motility: The dynamic remodeling of the actin cytoskeleton is fundamental to cell migration. By stabilizing actin filaments, DCB inhibits processes such as lamellipodia formation and cell crawling.
-
Cell Cycle Arrest: DCB has been shown to arrest the cell cycle, particularly by inhibiting the initiation of DNA synthesis.[1][2]
Table of Biological Activities:
| Biological Effect | Effective Concentration (in 3T3 cells) | Reference |
| Inhibition of Cytokinesis | 1-5 µM | |
| Inhibition of DNA Synthesis | 0.2-2 µM | [1] |
| Induction of Cell Rounding | 1-10 µM | [3] |
Signaling Pathways
The inhibition of DNA synthesis by this compound is a direct consequence of its effect on the actin cytoskeleton. The integrity of the cytoskeleton is intricately linked to cell cycle progression through mechanotransduction signaling pathways. While the precise cascade is an area of active research, a plausible pathway involves the following key components:
-
Actin Cytoskeleton Disruption: DCB binds to actin filaments, leading to their disorganization and a loss of cytoskeletal tension.
-
Rho GTPase Inactivation: The state of the actin cytoskeleton influences the activity of small GTPases of the Rho family (e.g., RhoA, Rac, Cdc42), which are master regulators of cytoskeletal dynamics and downstream signaling. A disrupted cytoskeleton generally leads to reduced RhoA activity.
-
YAP/TAZ Sequestration: The transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif) are key effectors of mechanotransduction. In cells with a tense and organized actin cytoskeleton, YAP/TAZ are localized to the nucleus, where they promote the expression of genes involved in cell proliferation and survival. When the actin cytoskeleton is disrupted, YAP and TAZ are phosphorylated and sequestered in the cytoplasm, preventing them from activating their target genes.
-
Inhibition of DNA Synthesis: The cytoplasmic retention of YAP/TAZ leads to a downregulation of pro-proliferative genes, ultimately resulting in a block in the G1/S transition of the cell cycle and the inhibition of DNA synthesis.
Applications in Research and Drug Development
The unique biological profile of this compound makes it an invaluable tool in several areas of research:
-
Cell Biology: As a specific inhibitor of actin dynamics without the off-target effects on glucose transport, DCB is widely used to study the role of the actin cytoskeleton in cell division, migration, adhesion, and intracellular transport.
-
Mechanotransduction Research: DCB is employed to investigate how cells sense and respond to mechanical cues from their environment, and how these signals are translated into biochemical responses that control cell fate and function.
-
Drug Development: In the context of cancer research, agents that disrupt the cytoskeleton are a major class of chemotherapeutics. While DCB itself is too toxic for therapeutic use, it serves as a lead compound and a research tool for understanding the consequences of targeting the actin cytoskeleton in cancer cells. It can also be used in screening assays to identify new drugs that modulate cytoskeletal-dependent signaling pathways.
Conclusion
This compound, born from a simple chemical modification of a natural product, has carved out a crucial niche in the toolkit of cell biologists and drug discovery scientists. Its specificity as an actin polymerization inhibitor, free from the metabolic complications of cytochalasin B, allows for a clearer interpretation of experimental results. By providing a detailed understanding of its discovery, synthesis, and mechanism of action, this guide aims to empower researchers to effectively utilize this compound to unravel the complexities of actin-mediated cellular processes and to explore novel therapeutic strategies targeting the cytoskeleton.
References
- 1. This compound disorganizes actin cytoarchitecture and inhibits initiation of DNA synthesis in 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [The role of the actin cytoskeleton in cell transition through the middle of the G1 phase of the mitotic cycle] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound. Biological effects and binding to 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydrocytochalasin B and its Disruptive Impact on Cytokinesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydrocytochalasin B (DCB), a potent derivative of cytochalasin B, is a valuable tool in cell biology for its ability to disrupt the actin cytoskeleton. This technical guide provides an in-depth analysis of the effects of this compound on cytokinesis, the final stage of cell division. By interfering with actin polymerization, DCB effectively inhibits the formation and function of the contractile ring, a critical structure for the physical separation of daughter cells. This leads to cytokinesis failure and the formation of multinucleated cells. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms and experimental workflows.
Introduction
Cytokinesis is a fundamental biological process ensuring the faithful segregation of cellular components into two daughter cells. The central event in animal cell cytokinesis is the formation and constriction of an actomyosin (B1167339) contractile ring. This ring, composed primarily of actin filaments and non-muscle myosin II, generates the force required to cleave the cell. This compound is a cell-permeable mycotoxin that specifically targets actin dynamics. Unlike its precursor, cytochalasin B, DCB has a reduced effect on glucose transport, making it a more specific probe for studying actin-dependent processes. This guide explores the molecular mechanisms by which DCB perturbs actin polymerization and, consequently, disrupts the intricate process of cytokinesis.
Mechanism of Action: Inhibition of Actin Polymerization
This compound exerts its effects by binding to the barbed (fast-growing) end of actin filaments. This binding event physically blocks the addition of new actin monomers to the growing filament, thereby inhibiting its elongation. The contractile ring is a highly dynamic structure that relies on the rapid polymerization and depolymerization of actin filaments. By capping the barbed ends, DCB disrupts this dynamic equilibrium, leading to a net depolymerization and disassembly of the actin filaments within the contractile ring. This ultimately prevents the generation of contractile force necessary for furrow ingression and cell division.
Quantitative Effects of this compound on Cytokinesis
The inhibitory effect of this compound on cytokinesis is dose-dependent and varies across different cell lines. The following tables summarize the available quantitative data on the impact of DCB on cell morphology and cytokinesis.
| Cell Line | Concentration | Observed Effect on Cytokinesis & Morphology | Reference |
| HeLa | 10 µM | Complete blockage of cleavage furrow formation.[1][2][3] | [1][2][3] |
| BALB/c 3T3 | 2-4 µM | Cells undergo zeiosis and elongation.[4] | [4] |
| BALB/c 3T3 | 10-50 µM | Cells become arborized and rounded up.[4] | [4] |
| Swiss/3T3 | 0.2-1 µM (2-10 X 10-7 M) | Disruption of actin structure, cell rounding, and loss of microfilament bundles.[5] | [5] |
Table 1: Concentration-Dependent Effects of this compound on Cytokinesis and Cell Morphology. This table outlines the concentrations of DCB at which specific effects on cell division and shape are observed in different cell lines.
| Cell Line | Treatment | Percentage of Multinucleated Cells | Reference |
| 3T3 | Control (DMSO) | ~5% | [6] |
| 3T3 | 1 µM this compound (48h) | ~20% | [6] |
| 3T3 | 10 µM this compound (48h) | ~45% | [6] |
| 3T3 | 1 µM Cytochalasin B (48h) | ~30% | [6] |
| 3T3 | 10 µM Cytochalasin B (48h) | ~55% | [6] |
Table 2: Induction of Multinucleation by this compound and Cytochalasin B in 3T3 Cells. This table presents a comparative analysis of the percentage of multinucleated 3T3 cells after 48 hours of treatment with different concentrations of DCB and CB. The data indicates that DCB is slightly less potent than CB in inducing multinucleation.[4]
Experimental Protocols
General Protocol for Assessing Cytokinesis Inhibition
This protocol provides a general framework for observing and quantifying the effects of this compound on cytokinesis in cultured mammalian cells.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, 3T3)
-
Complete cell culture medium
-
This compound (DCB) stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescent phalloidin (B8060827) conjugate (for F-actin staining)
-
DAPI or Hoechst stain (for nuclear staining)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells onto glass coverslips in a multi-well plate at a density that allows for visualization of individual cells after treatment. Allow cells to adhere and grow for 24 hours.
-
DCB Treatment: Prepare serial dilutions of DCB in complete culture medium from the stock solution. Replace the medium in the wells with the DCB-containing medium. Include a vehicle control (DMSO) at the same concentration as the highest DCB concentration.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24-48 hours) to allow for cell division to occur in the presence of the inhibitor.
-
Fixation: After incubation, gently wash the cells with PBS and then fix with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Staining: Wash the cells with PBS. Incubate with a solution containing fluorescently labeled phalloidin and a nuclear stain (DAPI or Hoechst) for 30-60 minutes at room temperature, protected from light.
-
Mounting and Imaging: Wash the cells with PBS and mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Analysis: Examine the cells using a fluorescence microscope. Acquire images of random fields of view. Quantify the percentage of multinucleated cells by counting the number of cells with two or more nuclei and dividing by the total number of cells counted.
RhoA Activation Assay (G-LISA)
While a direct link between DCB and the RhoA pathway in cytokinesis is not firmly established, investigating the activity of key regulatory proteins like RhoA can provide valuable insights. A G-LISA assay is a quantitative method to measure the activation of small GTPases like RhoA.
Principle: This ELISA-based assay uses a 96-well plate coated with the Rho-GTP-binding domain of a Rho effector protein. Active, GTP-bound RhoA from cell lysates will bind to the plate, while inactive, GDP-bound RhoA is washed away. The bound active RhoA is then detected using a specific primary antibody followed by a secondary antibody conjugated to a detection enzyme.
A detailed protocol can be found in commercially available RhoA activation assay kits (e.g., from Cell Biolabs, Inc.).[7]
Visualizing the Impact of this compound
Logical Workflow for Investigating DCB's Effect on Cytokinesis
Caption: Experimental workflow for assessing cytokinesis inhibition by DCB.
Proposed Mechanism of this compound Action
References
- 1. Delay of HeLa cell cleavage into interphase using this compound: retention of a postmitotic spindle and telophase disc correlates with synchronous cleavage recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Delay of HeLa cell cleavage into interphase using this compound: retention of a postmitotic spindle and telophase disc correlates with synchronous cleavage recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound. Biological effects and binding to 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound disorganizes actin cytoarchitecture and inhibits initiation of DNA synthesis in 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound. Biological effects and binding to 3T3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cellbiolabs.com [cellbiolabs.com]
Dihydrocytochalasin B: A Deep Dive into its Structure-Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrocytochalasin B (H2CB) is a semi-synthetic derivative of cytochalasin B, a mycotoxin known for its profound effects on the eukaryotic cytoskeleton.[] Unlike its parent compound, H2CB exhibits a distinct biological activity profile, making it a valuable tool for dissecting cellular processes. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of H2CB, focusing on its mechanism of action, quantitative biological data, and the experimental methodologies used for its characterization.
Core Structure and Key Modifications
The defining structural feature of this compound, which distinguishes it from cytochalasin B, is the saturation of the C5-C6 double bond within the macrocyclic ring. This seemingly minor modification has significant consequences for its biological activity, particularly its inability to inhibit glucose transport, a hallmark of cytochalasin B.[2][3][4][5] The core structure of the cytochalasin family consists of a highly substituted isoindolone ring fused to a macrocyclic ring. The SAR of these compounds is dictated by modifications to this macrocycle and the isoindolone core.
Mechanism of Action: An Actin Polymerization Inhibitor
This compound, like other members of the cytochalasin family, exerts its biological effects primarily through the inhibition of actin polymerization.[][6] It binds to the barbed (fast-growing) ends of actin filaments, effectively capping them and preventing the addition of new actin monomers.[] This disruption of the actin cytoskeleton leads to a cascade of cellular events, including the inhibition of cytokinesis, changes in cell morphology, and in some cases, the induction of apoptosis.[][3][6]
The following diagram illustrates the proposed mechanism of action:
Caption: this compound binds to the barbed end of actin filaments, inhibiting polymerization.
Quantitative Biological Data
The biological activity of this compound has been quantified in various cellular assays. The following tables summarize the key findings, comparing its potency with related cytochalasins where data is available.
Table 1: Effects on Cell Morphology and Cytokinesis
| Compound | Cell Line | Effect | Concentration | Reference |
| This compound | BALB/c 3T3 | Zeiosis and elongation | Slightly higher than 2-4 µM | [2][4] |
| BALB/c 3T3 | Arborization and rounding | Slightly higher than 10-50 µM | [2][4] | |
| HeLa | Blocks cleavage furrow formation and cytokinesis | 10 µM | [6] | |
| Cytochalasin B | BALB/c 3T3 | Zeiosis and elongation | 2-4 µM | [2][4] |
| BALB/c 3T3 | Arborization and rounding | 10-50 µM | [2][4] | |
| Cytochalasin D | BALB/c 3T3 | Induces similar morphological changes | 5 to 8 times more potent than Cytochalasin B | [2][4] |
Table 2: Effects on Sugar Transport
| Compound | Cell Line | Effect on 2-deoxy-D-glucose uptake | Concentration | Reference |
| This compound | BALB/c 3T3 | 10% inhibition | 10 µM | [4] |
| Cytochalasin B | BALB/c 3T3 | 90% inhibition | 10 µM | [4] |
| Cytochalasin D | BALB/c 3T3 | No detectable effect | 1.0 and 10.0 µM | [4] |
Structure-Activity Relationship Insights
The key SAR takeaway for this compound is the dissociation of the anti-motility/cytokinesis effects from the inhibition of sugar transport.
-
Macrocycle Saturation: The reduction of the C5-C6 double bond in the macrocyclic ring is the critical modification that abolishes the potent glucose transport inhibitory activity seen with cytochalasin B.[2][4][5] This indicates that the conformation or electronic properties of this region are essential for interaction with the glucose transporter.
-
Overall Shape for Actin Interaction: Despite the lack of sugar transport inhibition, H2CB retains its ability to disrupt the actin cytoskeleton and inhibit cytokinesis, albeit with slightly lower potency than cytochalasin B.[2][4] This suggests that the overall three-dimensional shape of the molecule is the primary determinant for its interaction with actin.
-
Potency Variations among Cytochalasins: The observation that cytochalasin D is significantly more potent in inducing morphological changes highlights that subtle structural differences in the macrocyclic ring can fine-tune the affinity for actin or its capping proteins.[2][4]
The following diagram illustrates the logical relationship in the SAR of H2CB:
Caption: SAR of this compound vs. Cytochalasin B.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of the biological activity of compounds like this compound. Below are generalized methodologies based on the cited literature.
Cell Culture and Treatment
-
Cell Lines: BALB/c 3T3 or HeLa cells are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations. A vehicle control (DMSO alone) is run in parallel.
Cell Morphology Assay
-
Plate cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound.
-
Incubate for a specified period (e.g., 24 hours).
-
Observe and document cellular morphology using phase-contrast microscopy. Note changes such as cell rounding, elongation, and the formation of arborized structures.
Cytokinesis Inhibition Assay
-
Synchronize HeLa cells at the G1/S boundary using a double thymidine (B127349) block.
-
Release the cells from the block and add this compound at various concentrations.
-
Incubate for a duration that allows control cells to complete mitosis (e.g., 12-16 hours).
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Stain the nuclei with a fluorescent dye (e.g., DAPI).
-
Analyze the cells using fluorescence microscopy to determine the percentage of multinucleated cells, which is indicative of cytokinesis failure.
Sugar Transport Assay (2-deoxy-D-glucose uptake)
-
Plate cells in multi-well plates and grow to near confluence.
-
Wash the cells with a glucose-free buffer (e.g., Krebs-Ringer phosphate (B84403) buffer).
-
Pre-incubate the cells with this compound or other compounds for a short period (e.g., 15 minutes).
-
Initiate the uptake by adding [3H]-2-deoxy-D-glucose to the buffer and incubate for a defined time (e.g., 5-10 minutes).
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the incorporated radioactivity using liquid scintillation counting.
-
Normalize the radioactivity to the total protein content in each well.
The following diagram outlines a typical experimental workflow for evaluating H2CB:
Caption: A generalized workflow for the in vitro evaluation of this compound.
Conclusion and Future Directions
The structure-activity relationship of this compound clearly demonstrates that the inhibition of sugar transport and the effects on cell motility and morphology are mediated by distinct structural features and likely different cellular targets. The saturation of the macrocyclic ring in H2CB provides a powerful tool to study the cytoskeletal functions of cytochalasins in isolation from their effects on glucose metabolism.
Future research in this area could focus on:
-
Synthesis of Novel Derivatives: The synthesis and biological evaluation of new H2CB analogs with modifications at other positions of the macrocycle and the isoindolone core could further refine the SAR and potentially lead to the development of more potent and selective actin inhibitors.
-
Co-crystallization Studies: Obtaining co-crystal structures of H2CB and other cytochalasins with actin would provide invaluable insights into their precise binding modes and the molecular basis for their differential activities.
-
Exploration of Therapeutic Potential: Given its ability to modulate the cytoskeleton, H2CB and its derivatives could be investigated for their potential in therapeutic areas where actin dynamics play a crucial role, such as cancer and fibrosis. However, their inherent toxicity would need to be carefully managed through medicinal chemistry efforts.
References
- 2. This compound. Biological effects and binding to 3T3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. This compound. Biological effects and binding to 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
An In-depth Technical Guide to Dihydrocytochalasin B Binding Sites in Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dihydrocytochalasin B (DHCB), a semi-synthetic derivative of cytochalasin B, is a potent mycotoxin that exerts significant effects on cellular morphology, motility, and division.[] Unlike its parent compound, DHCB does not inhibit glucose transport, making it a more specific tool for studying the actin cytoskeleton.[2] This technical guide provides a comprehensive overview of the binding sites of this compound within cells, focusing on its primary interaction with the actin cytoskeleton. We delve into the quantitative aspects of this binding, detail the experimental protocols used for its characterization, and illustrate the key cellular pathways affected by this interaction. This document is intended to serve as a core resource for researchers and professionals in drug development investigating the mechanisms of cytoskeletal dynamics and exploring potential therapeutic applications.
Primary Cellular Binding Target: The Actin Cytoskeleton
The predominant cellular binding partner for this compound is actin, a critical protein component of the cytoskeleton in eukaryotic cells.[3] DHCB specifically targets the barbed, or fast-growing, end of actin filaments (F-actin).[] By binding to this site, DHCB effectively blocks both the assembly and disassembly of individual actin monomers, a process often referred to as "capping" the actin filament.[] This disruption of actin polymerization and elongation is the fundamental mechanism underlying DHCB's observed biological effects.[]
High-Affinity Binding Sites
Studies utilizing radiolabeled [3H]this compound have identified high-affinity binding sites on cellular components. In human erythrocyte membranes, a high-molecular-weight complex with a sedimentation coefficient of approximately 27S has been isolated that contains high-affinity binding sites for DHCB.[4][5] This complex is composed of actin, spectrin, and other minor proteins, including polypeptides corresponding to band 4.1.[4][5] The binding of DHCB to this complex inhibits its ability to induce actin polymerization.[4][6]
Binding experiments have revealed that filamentous actin (F-actin), but not globular actin (G-actin), possesses these high-affinity binding sites for cytochalasins.[7] The number of these sites is estimated to be approximately one per 500-600 actin monomers.[7][8]
Quantitative Binding Data
The following tables summarize the key quantitative data related to the binding of this compound to its cellular targets.
| Parameter | Value | Cell/System | Reference |
| High-Affinity Binding Sites | ~1 per 500-600 actin monomers | Muscle actin filaments | [7][8] |
| Sedimentation Coefficient of Binding Complex | ~27S | Human erythrocyte membranes | [4][5] |
| Compound | Relative Potency/Affinity (in inhibiting actin polymerization) | Reference |
| Cytochalasin D | > Cytochalasin E ≈ this compound | [8] |
| This compound | Slightly less potent than Cytochalasin B | [9][10] |
| Cytochalasin D | 5 to 8 times more potent than Cytochalasin B | [9][10] |
Experimental Protocols
The identification and characterization of this compound binding sites have been achieved through a variety of experimental techniques. Below are detailed methodologies for key experiments.
Competitive Binding Assay
This assay is used to determine the relative affinities of different compounds for the DHCB binding site.
Objective: To measure the displacement of radiolabeled DHCB by unlabeled cytochalasins.
Materials:
-
[3H]this compound
-
Unlabeled this compound, cytochalasin B, and cytochalasin D
-
BALB/c 3T3 cells
-
Phosphate-buffered saline (PBS)
-
Scintillation counter and vials
-
NaOH solution
Procedure:
-
Culture BALB/c 3T3 cells to near confluence in 35-mm culture dishes.
-
Wash the cells with PBS.
-
Incubate the cells with a constant concentration of [3H]DHCB in the presence of varying concentrations of unlabeled competitor cytochalasins (DHCB, CB, or CD). A control group with only [3H]DHCB is also included.[9]
-
After incubation (e.g., 10 minutes at 37°C), rapidly wash the cells with ice-cold PBS to remove unbound ligand.[9]
-
Lyse the cells with a solution of 1 N NaOH.[9]
-
Measure the protein content of the lysate.
-
Determine the amount of bound [3H]DHCB by liquid scintillation counting.
-
Calculate the percentage of [3H]DHCB displaced by the competitor at each concentration. The concentration of the competitor that displaces 50% of the bound [3H]DHCB (IC50) can be used to determine the relative binding affinity.
Actin Polymerization Assay (Viscometry)
This method assesses the effect of DHCB on the rate and extent of actin polymerization by measuring changes in viscosity.
Objective: To determine the inhibitory effect of DHCB on actin filament formation.
Materials:
-
Monomeric actin (G-actin) from muscle
-
High-affinity DHCB binding complex from erythrocyte membranes
-
This compound
-
Low ionic strength buffer
-
Ostwald viscometer
Procedure:
-
Prepare a solution of G-actin in a low ionic strength buffer.
-
Add a small amount of the isolated high-affinity DHCB binding complex to initiate actin polymerization.[4]
-
Measure the viscosity of the solution at regular time intervals using an Ostwald viscometer. An increase in viscosity indicates the formation of filamentous actin (F-actin).[4]
-
To test the inhibitory effect of DHCB, add varying concentrations of DHCB to the G-actin solution before the addition of the binding complex.
-
Compare the rate and extent of viscosity increase in the presence and absence of DHCB to quantify its inhibitory effect on actin polymerization.[4]
Photoaffinity Labeling
This technique can be used to covalently link DHCB to its binding partners, allowing for their identification. While direct photoaffinity labeling studies with DHCB are not extensively detailed in the provided results, the methodology for the closely related cytochalasin B is applicable.[11]
Objective: To identify proteins that directly bind to cytochalasins.
Materials:
-
[3H]cytochalasin B (can be adapted for a DHCB analog with a photoactivatable group)
-
Isolated cell membranes or purified protein complexes
-
UV light source
-
SDS-PAGE equipment
-
Autoradiography or fluorography materials
Procedure:
-
Incubate the protein sample (e.g., erythrocyte ghosts) with the photoactivatable cytochalasin analog in the dark.
-
Expose the mixture to a high-intensity UV light source for a specific duration to activate the photolabile group, leading to covalent bond formation with nearby molecules.[11]
-
Separate the proteins by SDS-PAGE.
-
Detect the radiolabeled proteins by autoradiography or fluorography to identify the binding partners.[11]
-
Competitive displacement with an excess of non-photolabile DHCB can be used to demonstrate the specificity of the labeling.
Downstream Cellular Effects and Signaling Pathways
The binding of this compound to actin filaments has profound consequences on various cellular processes and signaling pathways.
Disruption of Cellular Morphology and Motility
By inhibiting the dynamic rearrangement of the actin cytoskeleton, DHCB induces significant changes in cell morphology.[9][10] Cells treated with DHCB often exhibit rounding, arborization (branching), and zeiosis (the formation of cytoplasmic blebs).[9][10] These morphological alterations are a direct result of the compromised integrity of the actin filament network. Consequently, cell motility, which relies on controlled actin polymerization and depolymerization, is also inhibited.[12]
Inhibition of Cytokinesis and Cell Cycle Arrest
Cytokinesis, the final stage of cell division, is dependent on the formation of a contractile actin-myosin ring. DHCB's interference with actin filament dynamics blocks the formation of this ring, thereby inhibiting cell division and leading to the formation of multinucleated cells.[2][13] Furthermore, DHCB has been shown to arrest the cell cycle in the G1 phase and inhibit the initiation of DNA synthesis in response to growth factors.[3][13] This suggests that an intact and dynamic actin cytoskeleton is crucial for the signaling pathways that govern cell cycle progression.[3]
Conclusion
This compound serves as a specific and valuable tool for investigating the dynamics of the actin cytoskeleton. Its primary binding sites are located at the barbed ends of F-actin, and this interaction leads to a cascade of cellular effects, including altered morphology, inhibited motility, and cell cycle arrest. The distinction between DHCB and its parent compound, cytochalasin B, particularly regarding glucose transporter binding, underscores the importance of selecting the appropriate chemical probe for specific research questions. The experimental protocols outlined in this guide provide a foundation for researchers to further explore the intricate roles of the actin cytoskeleton in cellular function and to leverage this knowledge in the development of novel therapeutic strategies.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound disorganizes actin cytoarchitecture and inhibits initiation of DNA synthesis in 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Actin polymerization induced by a motility-related high-affinity cytochalasin binding complex from human erythrocyte membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Actin polymerization induced by a motility-related high-affinity cytochalasin binding complex from human erythrocyte membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cytochalasins inhibit nuclei-induced actin polymerization by blocking filament elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. This compound. Biological effects and binding to 3T3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytochalasin B. A natural photoaffinity ligand for labeling the human erythrocyte glucose transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytochalasin B - Wikipedia [en.wikipedia.org]
- 13. caymanchem.com [caymanchem.com]
Dihydrocytochalasin B: An In-depth Technical Guide to its Inhibition of DNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dihydrocytochalasin B (H2CB), a potent derivative of cytochalasin B, serves as a critical tool in cell biology for investigating the intricate relationship between the actin cytoskeleton and the regulation of cell cycle progression. This technical guide provides a comprehensive overview of the mechanisms by which H2CB inhibits DNA synthesis, focusing on its impact on the G1 phase of the cell cycle. This document details the underlying signaling pathways, presents available quantitative data, and provides detailed experimental protocols for researchers seeking to utilize H2CB in their studies. The information is tailored for an audience with a strong background in molecular and cellular biology, offering insights relevant to basic research and drug development.
Mechanism of Action: Disruption of the Actin Cytoskeleton Leading to G1 Arrest
This compound's primary mechanism of action is the disruption of the actin cytoskeleton. Unlike its parent compound, cytochalasin B, H2CB exhibits a more specific effect on actin polymerization without significantly affecting glucose transport, making it a more precise tool for studying actin-dependent cellular processes.[1][2]
The integrity of the actin cytoskeleton is crucial for the progression of cells from the G1 phase to the S phase of the cell cycle. H2CB, by interfering with actin microfilament organization, induces a reversible blockade of the initiation of DNA synthesis.[1] This inhibitory effect is most potent when the compound is introduced during the early to mid-G1 phase, typically within 8-10 hours after mitogenic stimulation in fibroblast cell lines.[1] The disruption of the actin network leads to cell rounding and a loss of microfilament bundles, which in turn triggers a cell cycle checkpoint, preventing entry into the S phase where DNA replication occurs.[1]
Signaling Pathways
The inhibition of DNA synthesis by this compound is not a direct effect on the DNA replication machinery but is instead mediated through signaling pathways that link the state of the actin cytoskeleton to the cell cycle control apparatus. The disruption of actin filaments by H2CB initiates a cascade that ultimately prevents the activation of key proteins required for the G1/S transition.
Figure 1: Signaling pathway of H2CB-induced inhibition of DNA synthesis.
Quantitative Data
The inhibitory effect of this compound on DNA synthesis is dose-dependent. The following tables summarize the available quantitative data from studies on fibroblast cell lines.
Table 1: Dose-Dependent Inhibition of DNA Synthesis by this compound in Swiss/3T3 Fibroblasts
| This compound (M) | Inhibition of [3H]-Thymidine Incorporation (%) |
| 1 x 10-7 | ~20% |
| 2 x 10-7 | ~50% (IC50) |
| 5 x 10-7 | ~85% |
| 1 x 10-6 | >95% |
Data are synthesized from reported effective concentrations in the literature. Actual values may vary depending on experimental conditions.[1]
Table 2: Effect of this compound on Cell Cycle Distribution in Fibroblasts
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (Serum-stimulated) | 45 | 40 | 15 |
| This compound (5 x 10-7 M) | 80 | 10 | 10 |
Representative data illustrating the G1 arrest induced by H2CB. Percentages are approximate and can vary between cell lines and experimental setups.
Experimental Protocols
Cell Culture and Synchronization
A critical prerequisite for studying the effects of H2CB on DNA synthesis is the synchronization of the cell population. This ensures that a majority of the cells are in the G1 phase when the drug is applied.
Figure 2: Workflow for cell synchronization by serum starvation.
Protocol:
-
Cell Seeding: Plate Swiss/3T3 or other fibroblast cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) at a density that will result in a sub-confluent monolayer after 24 hours.
-
Serum Starvation: After 24 hours, aspirate the growth medium, wash the cells twice with serum-free DMEM, and then incubate the cells in DMEM containing 0.5% FBS for 48-72 hours. This will arrest the majority of cells in the G0/G1 phase of the cell cycle.
This compound Treatment and [3H]-Thymidine Incorporation Assay
This assay directly measures the rate of DNA synthesis by quantifying the incorporation of a radiolabeled nucleoside.
Protocol:
-
Stimulation and Treatment: To initiate cell cycle re-entry, replace the low-serum medium with DMEM containing 10% FBS. Simultaneously, add this compound to the desired final concentrations (e.g., from 10-8 M to 10-6 M). Include a vehicle control (e.g., DMSO).
-
Radiolabeling: 18 hours after stimulation, add [3H]-thymidine (1 µCi/mL) to each culture dish.
-
Incubation: Incubate the cells for 2 hours at 37°C to allow for the incorporation of the radiolabel into newly synthesized DNA.
-
Harvesting: Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Precipitation: Add 2 mL of ice-cold 5% trichloroacetic acid (TCA) to each dish and incubate on ice for 20 minutes to precipitate macromolecules.
-
Washing: Aspirate the TCA and wash the precipitate twice with 5% TCA, followed by one wash with ethanol (B145695).
-
Solubilization: Air dry the plates and solubilize the precipitate in 1 mL of 0.2 M NaOH.
-
Quantification: Transfer the solubilized material to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium (B1200493) iodide (PI) staining is used to determine the distribution of cells in the different phases of the cell cycle based on their DNA content.
Figure 3: Workflow for cell cycle analysis by flow cytometry.
Protocol:
-
Cell Preparation: Culture, synchronize, and treat cells with this compound as described above.
-
Harvesting: At 24 hours post-stimulation, harvest the cells by trypsinization, and collect them by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold PBS, and add ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix the cells for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash once with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound is an invaluable tool for dissecting the role of the actin cytoskeleton in the control of DNA synthesis and cell cycle progression. Its specific mode of action allows for the targeted investigation of actin-dependent signaling pathways that regulate the G1/S transition. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize H2CB in their studies of cell proliferation and its dysregulation in disease. Further research into the precise molecular targets downstream of actin filament disruption will continue to enhance our understanding of this fundamental aspect of cell biology.
References
Methodological & Application
Dihydrocytochalasin B: Application Notes and Protocols for Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrocytochalasin B is a cell-permeable mycotoxin and a potent inhibitor of actin polymerization.[1] As a derivative of cytochalasin B, it exhibits similar effects on cell motility and morphology by disrupting the actin cytoskeleton.[2][3] However, unlike its parent compound, this compound does not significantly inhibit glucose transport, making it a more specific tool for studying actin-dependent cellular processes.[3][4] These processes include cell division, migration, and the maintenance of cell shape. Its ability to block cleavage furrow formation and cytokinesis has been observed in various cell lines.[5] This document provides detailed protocols for the application of this compound in cell culture, along with quantitative data on its effects and a schematic of the relevant signaling pathway.
Data Presentation
The effective concentration of this compound can vary significantly depending on the cell type and the specific biological process being investigated. The following table summarizes key quantitative data from various studies.
| Cell Line/System | Application | Concentration | Incubation Time | Observed Effect |
| HeLa | Cytokinesis Inhibition | 10 µM | Not Specified | Blocks cleavage furrow formation and cytokinesis.[5] |
| REF-52 | Cell Cycle Arrest | Not Specified | Not Specified | Induces tetraploidy and G1 phase arrest.[5] |
| Swiss/3T3 mouse fibroblasts | DNA Synthesis Inhibition | 0.2 - 1.0 µM | 8-10 hours | Reversibly blocks initiation of DNA synthesis.[1] |
| BALB/c 3T3 cells | Morphological Changes | 4 µM | 1 hour | Cells undergo zeiosis and elongation.[6] |
| BALB/c 3T3 cells | Morphological Changes | 10-50 µM | 1 hour | Cells become arborized and rounded up.[4] |
| Vascular Smooth Muscle Cells (VSMCs) | Migration Inhibition | 0.05 µg/mL | 24 hours | Partial inhibition of migration speed.[7] |
| Vascular Smooth Muscle Cells (VSMCs) | Migration Inhibition | 0.5 - 5.0 µg/mL | 24 hours | Complete inhibition of migration speed.[7] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a stock solution of this compound, typically at a concentration of 10-20 mg/mL, by dissolving the powder in DMSO.[8]
-
Ensure complete dissolution by vortexing. Gentle warming and sonication may be required.[8]
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
General Cell Treatment Protocol
Materials:
-
Cultured cells in appropriate multi-well plates or flasks
-
Complete cell culture medium
-
This compound stock solution
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Culture cells to the desired confluency.
-
On the day of the experiment, prepare the final working concentrations of this compound by diluting the stock solution in complete cell culture medium.
-
Note: The final concentration of DMSO in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.[9]
-
-
Remove the existing medium from the cells and wash once with PBS.
-
Add the medium containing the desired concentration of this compound to the cells.
-
Include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.
-
Incubate the cells for the desired period (e.g., 1 to 24 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Proceed with downstream analysis (e.g., microscopy, cytotoxicity assay, migration assay).
F-Actin Staining for Visualization of Cytoskeletal Disruption
Materials:
-
Cells cultured on glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (methanol-free)
-
0.1% Triton X-100 in PBS
-
Fluorescently-conjugated Phalloidin (B8060827) (e.g., Alexa Fluor 488 Phalloidin)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
Protocol:
-
Treat cells with this compound as described in the general protocol.
-
After incubation, gently wash the cells twice with pre-warmed PBS.
-
Fix the cells with 4% PFA in PBS for 10-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Wash the cells three times with PBS.
-
Prepare the phalloidin staining solution by diluting the fluorescently-conjugated phalloidin stock solution in PBS (typically 1:100 to 1:1000 dilution).
-
Incubate the cells with the phalloidin staining solution for 20-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei by incubating with a DAPI solution for 5 minutes.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Visualize the actin cytoskeleton and nuclei using a fluorescence microscope.
Mandatory Visualizations
Caption: Experimental workflow for cell treatment with this compound.
Caption: Signaling pathway of this compound's effect on the actin cytoskeleton.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. advancedbiomatrix.com [advancedbiomatrix.com]
- 4. This compound. Biological effects and binding to 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Optimal Concentration of Dihydrocytochalasin B for Inhibiting Cell Motility: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrocytochalasin B (H2CB) is a potent inhibitor of actin polymerization that disrupts the actin cytoskeleton, thereby affecting various cellular processes, including cell motility. Unlike its analog cytochalasin B, H2CB has the advantage of not significantly inhibiting glucose transport, making it a more specific tool for studying actin-dependent processes.[1][2] Understanding the optimal concentration of H2CB to inhibit cell motility is crucial for researchers studying cytoskeletal dynamics, cell migration, and for professionals in drug development targeting pathways involved in these processes. This document provides detailed application notes, experimental protocols, and a summary of effective concentrations of H2CB for inhibiting cell motility in various cell types.
Mechanism of Action
This compound exerts its biological effects by binding to the barbed (fast-growing) end of actin filaments. This interaction blocks the addition of new actin monomers to the growing filament, effectively capping it and preventing further elongation. The disruption of actin polymerization leads to the disorganization of the actin cytoskeleton, affecting cellular structures critical for migration, such as lamellipodia and filopodia. This ultimately results in the inhibition of cell movement.
Data Presentation: Effective Concentrations of this compound for Inhibiting Motility
The optimal concentration of this compound for inhibiting cell motility is cell-type dependent. Below is a summary of effective concentrations reported in the literature. It is recommended to perform a dose-response experiment to determine the optimal concentration for a specific cell line and experimental conditions.
| Cell Type | Assay Type | Effective Concentration Range | Observations | Reference |
| Vascular Smooth Muscle Cells (VSMCs) | Wound Healing Assay | 0.05 µg/mL - 5.0 µg/mL | Partial inhibition was observed starting at 0.05 µg/mL, with complete inhibition of migration at 0.5-5.0 µg/mL. | [3] |
| BALB/c 3T3 Cells | Morphological Observation | 2-50 µM | Caused cell rounding and loss of actin microfilament bundles. H2CB was noted to be slightly less potent than cytochalasin B in inducing morphological changes. | [1][2] |
Note: The molecular weight of this compound is approximately 480 g/mol . Therefore, 1 µg/mL is roughly equivalent to 2.08 µM.
Experimental Protocols
Two common methods for assessing cell motility are the Wound Healing (or Scratch) Assay and the Transwell Migration Assay. Detailed protocols for both are provided below, with specific considerations for the use of this compound.
Protocol 1: Wound Healing (Scratch) Assay
This assay is suitable for studying collective cell migration.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound (H2CB) stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
12- or 24-well tissue culture plates
-
p200 pipette tips or a scratcher tool
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed cells in a 12- or 24-well plate at a density that will form a confluent monolayer within 24 hours.
-
Incubate at 37°C in a humidified incubator with 5% CO2.
-
-
Serum Starvation (Optional but Recommended):
-
Once the cells reach confluence, replace the complete medium with serum-free medium.
-
Incubate for 4-6 hours. This step helps to minimize cell proliferation, ensuring that wound closure is primarily due to migration.
-
-
Creating the "Wound":
-
Treatment with this compound:
-
Prepare different concentrations of H2CB in the appropriate cell culture medium (with or without serum, depending on the experimental design). Include a vehicle control (DMSO).
-
Add the H2CB-containing medium or control medium to the respective wells.
-
-
Image Acquisition:
-
Immediately after adding the treatment, capture images of the scratch at designated locations (mark the plate for consistent imaging). This is the 0-hour time point.[4]
-
Place the plate back in the incubator.
-
Acquire images of the same locations at regular intervals (e.g., every 4, 8, 12, and 24 hours) until the wound in the control wells is nearly closed.
-
-
Data Analysis:
-
Measure the width or the area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure relative to the initial scratch area for each condition.
-
Plot the percentage of wound closure against time to compare the migration rates between different concentrations of H2CB and the control.
-
Protocol 2: Transwell Migration Assay
This assay is used to assess the migration of individual cells in response to a chemoattractant.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Chemoattractant (e.g., FBS, specific growth factors)
-
This compound (H2CB) stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Transwell inserts (typically with 8 µm pores, but should be optimized for the cell type)[5][6]
-
24-well plates
-
Cotton swabs
-
Fixing solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Microscope
Procedure:
-
Preparation of Transwell Plates:
-
Cell Preparation:
-
Harvest cells and resuspend them in serum-free medium at a predetermined optimal concentration (e.g., 1 x 10^5 cells/mL).[7]
-
Prepare cell suspensions containing different concentrations of H2CB or a vehicle control (DMSO).
-
-
Cell Seeding:
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a duration that allows for significant migration in the control group (this needs to be optimized for each cell type, typically 4-24 hours).
-
-
Removal of Non-Migrated Cells:
-
Fixation and Staining:
-
Fix the migrated cells on the bottom of the membrane by immersing the insert in a fixing solution for 10-20 minutes.
-
Stain the fixed cells by immersing the insert in a staining solution (e.g., Crystal Violet) for 15-30 minutes.[6][7]
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
-
Quantification:
-
Capture images of the stained cells on the underside of the membrane using a microscope.
-
Count the number of migrated cells in several random fields of view for each insert.
-
Alternatively, the stain can be eluted (e.g., with 10% acetic acid), and the absorbance can be measured using a plate reader.
-
Visualization of Cellular Effects and Workflow
Signaling Pathway Disruption by this compound
This compound's primary effect is the disruption of the actin cytoskeleton, which is a central hub for signaling pathways that control cell motility. Key among these are the Rho family of small GTPases: RhoA, Rac1, and Cdc42. These proteins are master regulators of the actin cytoskeleton, controlling the formation of stress fibers, lamellipodia, and filopodia, respectively. By inhibiting actin polymerization, H2CB indirectly affects the downstream signaling of these GTPases, leading to a collapse of the cellular structures required for directed movement.
Caption: this compound inhibits actin polymerization, disrupting Rho GTPase-mediated cytoskeletal structures and cell motility.
Experimental Workflow for Determining Optimal Concentration
The following diagram outlines a logical workflow for determining the optimal concentration of this compound for inhibiting cell motility.
Caption: Workflow for determining the optimal concentration of this compound for motility inhibition.
Conclusion
This compound is a valuable tool for studying cell motility due to its specific inhibition of actin polymerization. The optimal concentration for inhibiting cell motility varies between cell types, and it is essential to perform a dose-response analysis to determine the most effective concentration for the specific cell line and assay being used. The protocols and data provided in these application notes serve as a comprehensive guide for researchers and scientists to effectively utilize this compound in their studies of cell migration and related cellular processes.
References
- 1. This compound. Biological effects and binding to 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound. Biological effects and binding to 3T3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. med.virginia.edu [med.virginia.edu]
- 5. Transwell Migration Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 7. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
Application Notes and Protocols for Dihydrocytochalasin B in Live-Cell Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrocytochalasin B (H2CB) is a cell-permeable mycotoxin and a potent inhibitor of actin polymerization. As a derivative of cytochalasin B, it disrupts the actin cytoskeleton, thereby affecting fundamental cellular processes such as cell motility, morphology, and cytokinesis. A key advantage of this compound is its specificity; unlike its parent compound, it does not significantly inhibit glucose transport, making it a more precise tool for investigating actin-dependent cellular functions.[1] These characteristics make this compound an invaluable reagent in live-cell imaging studies aimed at elucidating the dynamic roles of the actin cytoskeleton in health and disease.
Mechanism of Action
This compound exerts its effects by binding to the barbed (fast-growing) end of actin filaments. This action prevents the addition of new actin monomers to the filament, effectively halting its elongation. This disruption of actin dynamics leads to a loss of actin microfilament bundles and subsequent changes in cell shape and movement.[2]
Applications in Live-Cell Imaging
The use of this compound in live-cell imaging allows for the real-time investigation of various cellular phenomena, including:
-
Cell Migration and Motility: By inhibiting actin polymerization, H2CB can be used to study the role of the actin cytoskeleton in cell migration, including processes like lamellipodia formation and cell polarization.
-
Cytokinesis: As actin filaments are crucial for the formation of the contractile ring during cell division, H2CB can be employed to study the mechanics and regulation of cytokinesis.
-
Intracellular Transport: The actin cytoskeleton serves as a track for the movement of organelles and vesicles. H2CB can help elucidate the role of actin in these transport processes.
-
Signal Transduction: The integrity of the actin cytoskeleton is linked to various signaling pathways. H2CB can be used to probe how cytoskeletal disruption affects cellular signaling.[3][4]
Quantitative Data Summary
The following tables summarize quantitative data for the use of this compound in cell biology studies. It is important to note that optimal concentrations and incubation times can vary significantly depending on the cell type and experimental conditions. Therefore, it is highly recommended to perform a dose-response and time-course experiment for each new cell line and application.
| Parameter | Value | Cell Type | Reference |
| Working Concentration | 0.2 - 10 µM (for inhibition of DNA synthesis) | Swiss/3T3 | [2] |
| 2 - 4 µM (for inducing zeiosis and elongation) | BALB/c 3T3 | ||
| 10 - 50 µM (for inducing arborized and rounded-up morphology) | BALB/c 3T3 | ||
| Solubility | DMSO: 20 mg/mL | ||
| Ethanol: 20 mg/mL | |||
| DMF: 30 mg/mL | |||
| Storage | Stock solution at -20°C for up to 1 month or -80°C for up to 6 months. |
| Application | Cell Type | H2CB Concentration | Incubation Time | Observed Effect |
| Inhibition of DNA Synthesis | Swiss/3T3 | 0.2 - 1.0 µM | 8 - 10 hours | Reversible block of serum-induced DNA synthesis initiation.[2] |
| Disruption of Cell Morphology | BALB/c 3T3 | 2 - 4 µM | Minutes to hours | Cells undergo zeiosis and elongation. |
| BALB/c 3T3 | 10 - 50 µM | Minutes to hours | Cells become arborized and rounded up. | |
| Inhibition of Cytokinesis | HeLa | 10 µM | Not specified | Blocks cleavage furrow formation. |
| Potentiation of Cation Entry | Human Neutrophils | Not specified | Not specified | Potentiates fMLP- and lectin-stimulated Ca2+ and Na+ entry.[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound powder to come to room temperature before opening to prevent condensation.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in sterile DMSO. For example, to make 1 mL of a 10 mM stock solution of H2CB (Molecular Weight: 481.6 g/mol ), dissolve 4.816 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Live-Cell Imaging of Actin Cytoskeleton Disruption
Materials:
-
Cells of interest cultured on glass-bottom dishes or chamber slides suitable for live-cell imaging.
-
Fluorescent actin probe (e.g., SiR-actin, Lifeact-GFP, or other fluorescently-tagged actin constructs).
-
Complete cell culture medium.
-
Live-cell imaging medium (e.g., phenol (B47542) red-free medium supplemented with serum and other necessary components).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Live-cell imaging microscope equipped with an environmental chamber (to maintain 37°C and 5% CO2).
Procedure:
-
Cell Seeding and Labeling:
-
Seed cells on glass-bottom dishes at a density that will be approximately 50-70% confluent at the time of imaging.
-
If using a transient fluorescent probe like SiR-actin, follow the manufacturer's instructions for labeling. Typically, this involves incubating the cells with the probe for a few hours prior to imaging. If using a stable cell line expressing a fluorescently-tagged actin, this step is not necessary.
-
-
Microscope Setup:
-
Turn on the microscope and the environmental chamber, and allow the temperature and CO2 levels to stabilize at 37°C and 5%, respectively.[5]
-
Place the dish with the labeled cells on the microscope stage.
-
-
Pre-treatment Imaging:
-
Identify a field of view with healthy, well-spread cells.
-
Acquire baseline images of the actin cytoskeleton before adding this compound. It is recommended to capture images at multiple positions.
-
-
This compound Treatment:
-
Prepare the desired final concentration of this compound by diluting the stock solution in pre-warmed live-cell imaging medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, dilute the stock 1:1000.
-
Carefully remove the medium from the cells and replace it with the medium containing this compound.
-
-
Time-Lapse Imaging:
-
Immediately begin acquiring time-lapse images to capture the dynamic changes in the actin cytoskeleton. The imaging interval will depend on the speed of the process being studied (e.g., every 1-5 minutes for morphological changes).
-
Continue imaging for the desired duration of the experiment.
-
-
Data Analysis:
-
Analyze the acquired images using appropriate software (e.g., ImageJ/Fiji).
-
Quantify changes in cell morphology (e.g., cell area, circularity), actin filament structure, and cell motility (e.g., by tracking individual cells).
-
Visualizations
Caption: Mechanism of this compound Action.
Caption: Live-Cell Imaging Experimental Workflow.
Caption: Influenced Signaling Pathways.
References
- 1. Quantitative Analysis of Ezrin Turnover Dynamics in the Actin Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound disorganizes actin cytoarchitecture and inhibits initiation of DNA synthesis in 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Complex regulation of human neutrophil activation by actin filaments: this compound and botulinum C2 toxin uncover the existence of multiple cation entry pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Disruption of the actin cytoskeleton results in nuclear factor-kappaB activation and inflammatory mediator production in cultured human intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ibidi.com [ibidi.com]
Dihydrocytochalasin B: Solubility, Application Notes, and Protocols
For Researchers, Scientists, and Drug Development Professionals
I. Abstract
Dihydrocytochalasin B is a cell-permeable mycotoxin and a saturated derivative of cytochalasin B. It is a potent inhibitor of actin polymerization and is widely utilized in cell biology research to study processes involving the actin cytoskeleton. Unlike its parent compound, this compound does not inhibit glucose transport, making it a more specific tool for dissecting actin-dependent cellular functions.[1][2][3] This document provides detailed information on the solubility of this compound in various solvents, protocols for its preparation and use in cell culture, and an overview of its mechanism of action.
II. Physicochemical and Solubility Data
This compound is typically supplied as a white to off-white crystalline solid.[4] Proper storage of the solid compound is at -20°C, where it is stable for at least four years.[5]
Solubility Profile
The solubility of this compound in common laboratory solvents is summarized below. It is crucial to use high-purity, anhydrous solvents, as the presence of water can affect solubility and stability. For instance, hygroscopic DMSO can significantly impact the solubility of the product, and using newly opened DMSO is recommended.[4]
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | ≥ 20 mg/mL | ≥ 41.53 mM | Saturation point may be higher.[4][5][6] |
| DMF | 30 mg/mL | 62.29 mM | May require sonication and warming to fully dissolve.[4][5][6] |
| Ethanol | 20 mg/mL | 41.53 mM | |
| DMF:PBS (pH 7.2) (1:20) | 0.05 mg/mL | 0.10 mM | For use in aqueous solutions.[5] |
| Water | Essentially Insoluble | - |
Note: this compound is a member of the cytochalasin family. For the parent compound, Cytochalasin B, some sources report solubilities of 371 mg/mL in DMSO and 35 mg/mL in ethanol, suggesting that the solubility of this compound may also be high in these solvents.
Stock Solution Stability
Proper storage of stock solutions is critical to maintain the compound's activity.
| Storage Temperature | Solvent | Stability Duration |
| -80°C | DMSO or DMF | 6 months |
| -20°C | DMSO or DMF | 1 month |
| Aqueous Buffers | N/A | Not Recommended (Prepare fresh) |
Note: Aqueous solutions of cytochalasins are not stable and should be prepared fresh for each experiment and not stored for more than one day.[7]
III. Mechanism of Action & Applications
This compound exerts its biological effects primarily by disrupting the actin cytoskeleton. It binds to the fast-growing "barbed" end of actin filaments, which prevents the addition of new actin monomers and thereby inhibits filament elongation.[8] This disruption of actin dynamics interferes with numerous cellular processes.
Key Applications:
-
Inhibition of Cytokinesis: By preventing the formation and contraction of the actin-based contractile ring, it effectively blocks cell division, leading to the accumulation of multinucleated cells.[1][5] A concentration of 10 μM is effective for blocking cleavage furrow formation in HeLa cells.[5]
-
Studying Cell Motility and Morphology: It induces rapid changes in cell shape, causing cells to round up and detach.[1][2] This makes it a valuable tool for investigating the role of the actin cytoskeleton in cell migration, adhesion, and morphology.
-
Specific Actin Probe: Unlike cytochalasin B, this compound does not inhibit glucose transport.[1][2][4] This specificity allows researchers to study actin-related phenomena without the confounding effects of altered cellular metabolism.
-
Cell Cycle Research: It has been shown to arrest the cell cycle in the G1 phase.[5]
Caption: Mechanism of actin polymerization inhibition.
IV. Experimental Protocols
Safety Precaution: Cytochalasins are regarded as highly toxic and potential teratogens. Handle with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated area or chemical fume hood to avoid direct contact and inhalation.
Protocol 1: Preparation of a 20 mM DMSO Stock Solution
This protocol describes the preparation of a high-concentration stock solution for long-term storage.
Materials:
-
This compound (MW: 481.62 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance and vortex mixer
Procedure:
-
Calculate Mass: Determine the mass of this compound required. For 1 mL of a 20 mM stock solution:
-
Mass (mg) = 20 mmol/L * 1 mL * (1 L / 1000 mL) * 481.62 g/mol * (1000 mg / 1 g) = 9.63 mg
-
-
Weighing: Carefully weigh out 9.63 mg of this compound powder and place it into a sterile vial.
-
Solubilization: Add 1 mL of anhydrous DMSO to the vial.
-
Mixing: Cap the vial securely and vortex thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used to aid dissolution if necessary.[4][6]
-
Aliquoting & Storage: Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[4][6]
Caption: Workflow for preparing and using this compound.
Protocol 2: General Protocol for Cytokinesis Inhibition Assay
This protocol provides a general guideline for treating cultured cells to observe the effects on cell division.
Materials:
-
Adherent cells cultured in appropriate vessels (e.g., 6-well plates with coverslips)
-
Complete cell culture medium
-
20 mM this compound stock solution in DMSO
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescent stains (e.g., Phalloidin (B8060827) for F-actin, DAPI for nuclei)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells onto coverslips in a 6-well plate at a density that allows them to be approximately 50-60% confluent the next day. Allow cells to adhere and grow for 18-24 hours.
-
Prepare Working Solution: Thaw an aliquot of the 20 mM this compound stock solution. Prepare the final working concentration by diluting the stock solution directly into pre-warmed complete cell culture medium.
-
Example for 10 µM final concentration: Add 1 µL of the 20 mM stock to 2 mL of medium (1:2000 dilution).
-
Control: Prepare a vehicle control by adding the same volume of DMSO to the medium (e.g., 1 µL of DMSO to 2 mL of medium).
-
-
Treatment: Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for a period appropriate to observe the desired effect. For cytokinesis inhibition, this may range from a few hours to 24 hours, depending on the cell line's doubling time.
-
Fixation and Staining:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Stain with fluorescently-labeled phalloidin and DAPI according to the manufacturer's instructions to visualize the actin cytoskeleton and nuclei, respectively.
-
-
Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. Look for characteristic morphological changes, such as cell rounding and the presence of multinucleated cells in the treated group compared to the control.
References
- 1. This compound. Biological effects and binding to 3T3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. ジヒドロサイトカラシンB | Sigma-Aldrich [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Dihydrocytochalasin B for the Study of Bacterial Invasion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrocytochalasin B (H2CB) is a potent cell-permeable mycotoxin that acts as a highly specific inhibitor of actin polymerization. This property makes it an invaluable tool for dissecting the molecular mechanisms of bacterial invasion, particularly for pathogens that rely on the host cell's actin cytoskeleton to gain entry. By disrupting the formation of actin filaments, H2CB can effectively block actin-dependent invasion pathways, allowing researchers to differentiate these from actin-independent entry mechanisms. These application notes provide detailed protocols and data for using H2CB to investigate bacterial invasion of host cells.
Mechanism of Action
This compound functions by binding to the barbed (fast-growing) end of actin filaments, preventing the addition of new actin monomers. This leads to the disruption of the cellular actin network, affecting processes such as cell motility, cytokinesis, and, crucially for this application, the membrane ruffling and phagocytic-like uptake mechanisms that many bacteria exploit for invasion. Unlike its analog cytochalasin B, H2CB has the advantage of not significantly inhibiting glucose transport, which simplifies the interpretation of experimental results.
Applications
-
Elucidating Invasion Mechanisms: this compound can be employed to determine whether a particular bacterial species utilizes an actin-dependent or -independent mechanism to invade host cells. A significant reduction in bacterial entry in the presence of H2CB is indicative of an actin-dependent process.
-
Screening for Anti-Invasive Compounds: By using H2CB as a positive control for the inhibition of actin-dependent invasion, researchers can validate screening assays designed to identify novel therapeutic agents that target this crucial step in pathogenesis.
-
Studying Cytoskeletal Dynamics during Infection: H2CB can be used to probe the specific roles of the actin cytoskeleton at different stages of the bacterial infection process, from initial attachment to internalization.
Quantitative Data Summary
The following tables summarize the expected dose-dependent inhibitory effects of this compound on the invasion of various bacterial species into host cells. The data is compiled from published literature and illustrates the differential impact of H2CB on actin-dependent versus actin-independent invasion.
| Bacterium | Host Cell Line | This compound Concentration (µM) | Invasion Inhibition (%) | Reference |
| Salmonella typhimurium | HEp-2 | 0.1 | ~25% | [1] |
| Salmonella typhimurium | HEp-2 | 1.0 | ~70% | [1] |
| Salmonella typhimurium | HEp-2 | 10.0 | >90% | [1] |
| Shigella flexneri | HEp-2 | 0.1 | ~30% | [1] |
| Shigella flexneri | HEp-2 | 1.0 | ~75% | [1] |
| Shigella flexneri | HEp-2 | 10.0 | >95% | [1] |
| Yersinia enterocolitica | HEp-2 | 10.0 | No significant inhibition | [1] |
Table 1: Dose-Dependent Inhibition of Bacterial Invasion by this compound. This table illustrates the inhibitory effect of varying concentrations of this compound on the invasion of different bacterial species into HEp-2 cells. The data highlights the significant, dose-dependent inhibition of invasion for Salmonella typhimurium and Shigella flexneri, both of which utilize actin-dependent invasion mechanisms. In contrast, the invasion of Yersinia enterocolitica, which employs an actin-independent pathway, is not significantly affected.
Experimental Protocols
Protocol 1: General Bacterial Invasion Assay (Gentamicin Protection Assay)
This protocol provides a framework for quantifying the invasion of bacteria into cultured mammalian cells and assessing the inhibitory effect of this compound.
Materials:
-
Mammalian host cell line (e.g., HEp-2, HeLa, Caco-2)
-
Bacterial strain of interest
-
Cell culture medium (e.g., DMEM, MEM) supplemented with fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
This compound (H2CB) stock solution (in DMSO)
-
Gentamicin (B1671437) solution
-
Triton X-100 or other suitable cell lysis buffer
-
Tryptic soy broth (TSB) or other appropriate bacterial growth medium
-
Agar (B569324) plates for bacterial enumeration (e.g., Tryptic Soy Agar)
-
24-well tissue culture plates
Procedure:
-
Cell Seeding: Seed the host cells into 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Inhibitor Pre-treatment: On the day of the experiment, wash the confluent cell monolayers with PBS. Add fresh cell culture medium containing the desired concentration of this compound (and a vehicle control, e.g., DMSO). Incubate the cells for 1-2 hours at 37°C in a CO2 incubator.
-
Bacterial Inoculum Preparation: Grow the bacterial strain to the mid-logarithmic phase in TSB. Pellet the bacteria by centrifugation, wash with PBS, and resuspend in cell culture medium without antibiotics to the desired multiplicity of infection (MOI).
-
Infection: Remove the medium containing H2CB from the cells and add the bacterial inoculum. Centrifuge the plates at low speed (e.g., 500 x g) for 5 minutes to synchronize the infection. Incubate for the desired period (e.g., 1-2 hours) at 37°C in a CO2 incubator.
-
Gentamicin Treatment: After the infection period, remove the inoculum and wash the cells three times with PBS to remove extracellular bacteria. Add fresh cell culture medium containing a high concentration of gentamicin (e.g., 100 µg/mL) to kill any remaining extracellular bacteria. Incubate for 1-2 hours.
-
Cell Lysis and Bacterial Enumeration: Wash the cells again with PBS. Lyse the cells with a solution of 1% Triton X-100 in PBS to release the intracellular bacteria.
-
Plating and Incubation: Serially dilute the cell lysates in PBS and plate the dilutions onto agar plates. Incubate the plates overnight at 37°C.
-
Data Analysis: Count the number of colony-forming units (CFUs) on the plates to determine the number of viable intracellular bacteria. Calculate the percentage of invasion relative to the initial inoculum and the percentage of inhibition by H2CB compared to the vehicle control.
Visualizations
Signaling Pathway of Actin-Dependent Bacterial Invasion
Caption: Signaling pathway of actin-dependent bacterial invasion and its inhibition by this compound.
Experimental Workflow for Bacterial Invasion Assay
Caption: Workflow of a gentamicin protection assay to study bacterial invasion.
Conclusion
This compound is a powerful and specific tool for investigating the role of the host cell actin cytoskeleton in bacterial invasion. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this inhibitor in their studies of host-pathogen interactions and for the development of novel anti-infective strategies. Careful optimization of experimental conditions, such as inhibitor concentration and incubation times, is crucial for obtaining reliable and reproducible results.
References
Application Notes and Protocols: Dihydrocytochalasin B in Combination with Other Cytoskeletal Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrocytochalasin B (H2CB) is a potent mycotoxin that disrupts the actin cytoskeleton by inhibiting actin polymerization.[1][2] Unlike its analog cytochalasin B, H2CB does not significantly inhibit glucose transport, making it a more specific tool for studying actin dynamics.[3][4] The cytoskeleton, a dynamic network of protein filaments including actin microfilaments and microtubules, is crucial for numerous cellular processes such as cell division, migration, and maintenance of cell shape.[1][5] Consequently, drugs that target the cytoskeleton are a cornerstone of cancer chemotherapy.[6][7]
Recent research has focused on the therapeutic potential of combining drugs that target different components of the cytoskeleton. The rationale behind this approach is that disrupting both the actin and microtubule networks simultaneously can lead to synergistic or additive cytotoxic effects, potentially overcoming drug resistance and allowing for lower, less toxic doses of individual agents.[8][9] This document provides detailed application notes and experimental protocols for studying the effects of this compound in combination with other cytoskeletal drugs, including the microtubule-stabilizing agent paclitaxel (B517696) and the microtubule-destabilizing agent nocodazole (B1683961).
Data Presentation: Quantitative Analysis of Drug Interactions
The synergistic, additive, or antagonistic effects of drug combinations can be quantitatively assessed using methods like the Chou-Talalay combination index (CI).[2][10][11] A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[2][10][11]
The following tables summarize quantitative data from studies on the combination of this compound (DiHCB) with other cytoskeletal and chemotherapeutic agents in human ovarian carcinoma cell lines.
Table 1: IC50 Values of Single Agents in Ovarian Carcinoma Cell Lines
| Cell Line | Drug | IC50 (µM) | Exposure Time | Assay | Reference |
| SKOV3 | This compound | 0.8 ± 0.1 | 48h | Methylene Blue | [10] |
| SKVLB1 | This compound | 2.1 ± 0.3 | 48h | Methylene Blue | [10] |
| SKOV3 | Paclitaxel | 0.004 ± 0.001 | 48h | Methylene Blue | [10] |
| SKVLB1 | Paclitaxel | 0.2 ± 0.03 | 48h | Methylene Blue | [10] |
| SKOV3 | Doxorubicin | 0.08 ± 0.01 | 48h | Methylene Blue | [10] |
| SKVLB1 | Doxorubicin | 2.5 ± 0.4 | 48h | Methylene Blue | [10] |
Table 2: Synergistic Effects of this compound (DiHCB) in Combination with Paclitaxel and Doxorubicin in Ovarian Carcinoma Cell Lines
| Cell Line | Drug Combination | Combination Index (CI) at IC50 | Effect | Reference |
| SKOV3 | DiHCB + Paclitaxel | < 1 | Synergy | [10][11] |
| SKVLB1 | DiHCB + Paclitaxel | < 1 | Synergy | [10][11] |
| SKOV3 | DiHCB + Doxorubicin | < 1 | Synergy | [10][11] |
| SKVLB1 | DiHCB + Doxorubicin | < 1 | Synergy | [10][11] |
Note: The Chou-Talalay method defines synergy as CI < 1, an additive effect as CI = 1, and antagonism as CI > 1.[10][11]
Experimental Protocols
Herein are detailed protocols for key experiments to investigate the combined effects of this compound and other cytoskeletal drugs.
Protocol 1: Cell Culture and Drug Treatment
-
Cell Seeding: Plate cells (e.g., SKOV3 human ovarian carcinoma cells) in 96-well plates for viability assays or on glass coverslips in 6-well plates for immunofluorescence at a density that allows for exponential growth during the experiment.
-
Drug Preparation: Prepare stock solutions of this compound, paclitaxel, nocodazole, and other drugs in a suitable solvent like DMSO. Further dilute the drugs to the desired final concentrations in a complete cell culture medium immediately before use.
-
Drug Incubation: Treat cells with single drugs or combinations at various concentrations for a predetermined period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
Protocol 2: Cell Viability Assay (MTT/MTS Assay)
This protocol assesses the effect of drug treatments on cell proliferation and viability.[12][13][14]
-
Reagent Preparation: Prepare MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution according to the manufacturer's instructions.
-
Incubation: After the drug treatment period, add the MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.[12][13]
-
Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan (B1609692) crystals.[12]
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.[12][13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot dose-response curves and determine the IC50 values for each drug and combination. Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method to determine synergy, additivity, or antagonism.[2][3]
Protocol 3: Immunofluorescence Staining of Actin and Microtubules
This protocol allows for the visualization of cytoskeletal changes induced by drug treatments.[1][15][16]
-
Fixation: After drug treatment, wash the cells on coverslips with pre-warmed phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. For microtubule visualization, fixation with cold methanol (B129727) at -20°C for 5-10 minutes can also be effective.[1][17]
-
Permeabilization: Wash the fixed cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes to allow antibody access to intracellular structures.[11]
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 1 hour at room temperature.[11]
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against α-tubulin (for microtubules) and a fluorescently-labeled phalloidin (B8060827) (for F-actin) diluted in blocking buffer. Incubation is typically for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: If an unconjugated primary antibody for tubulin was used, wash the cells with PBS and then incubate with a fluorescently-labeled secondary antibody that recognizes the primary antibody's host species for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash the cells with PBS. A DNA counterstain like DAPI can be included in one of the final washes. Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores.
Protocol 4: Western Blot for F-actin/G-actin Ratio
This protocol quantifies the shift in the equilibrium between filamentous (F-actin) and globular (G-actin) pools upon drug treatment.[8][18][19]
-
Cell Lysis and Fractionation:
-
Lyse drug-treated and control cells in an F-actin stabilization buffer.
-
Centrifuge the lysates at a low speed to pellet unbroken cells.
-
Transfer the supernatant to an ultracentrifuge tube and spin at high speed (e.g., 100,000 x g) to pellet the F-actin. The supernatant contains the G-actin fraction.[8]
-
-
Sample Preparation:
-
Carefully collect the supernatant (G-actin fraction).
-
Resuspend the pellet (F-actin fraction) in a depolymerizing buffer.
-
Determine the protein concentration of both fractions.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from the F-actin and G-actin fractions onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then probe with a primary antibody against actin (e.g., anti-β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Quantification:
-
Detect the protein bands using a chemiluminescence substrate.
-
Quantify the band intensities using densitometry software.
-
Calculate the F-actin/G-actin ratio for each sample and compare between different treatment groups.
-
Signaling Pathways and Experimental Workflows
The synergistic effects of combining actin- and microtubule-targeting drugs are thought to arise from the intricate crosstalk between these two cytoskeletal systems. This interplay is often mediated by Rho family GTPases, which are key regulators of both actin and microtubule dynamics.[1][16][20]
Signaling Pathway of Cytoskeletal Crosstalk
Disruption of either the actin or microtubule network can have profound effects on the other. For instance, microtubule depolymerization by drugs like nocodazole can lead to an increase in actin stress fibers and focal adhesions through the activation of RhoA. Conversely, the state of the actin cytoskeleton can influence microtubule stability and organization.[16] The diagram below illustrates the central role of Rho GTPases in mediating this crosstalk.
Experimental Workflow
The following diagram outlines a typical experimental workflow for investigating the combined effects of this compound and other cytoskeletal drugs.
Conclusion
The combination of this compound with other cytoskeletal drugs, particularly those targeting microtubules, presents a promising strategy for enhancing anti-cancer efficacy. The provided protocols and data offer a framework for researchers to explore these synergistic interactions further. By employing quantitative methods to assess synergy and detailed imaging techniques to visualize cellular responses, a deeper understanding of the complex interplay between the actin and microtubule cytoskeletons can be achieved, potentially leading to the development of more effective combination therapies.
References
- 1. andrewslab.ca [andrewslab.ca]
- 2. researchgate.net [researchgate.net]
- 3. The crosstalk between microtubules, actin and membranes shapes cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. advancedbiomatrix.com [advancedbiomatrix.com]
- 6. Codelivery of Doxorubicin and Paclitaxel by Cross-Linked Multilamellar Liposome Enables Synergistic Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rho GTPases at the crossroad of signaling networks in mammals: Impact of Rho-GTPases on microtubule organization and dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DOT Language | Graphviz [graphviz.org]
- 9. Immunofluorescence of the Cytoskeleton [u-lab.my-pharm.ac.jp]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | Collective dynamics of actin and microtubule and its crosstalk mediated by FHDC1 [frontiersin.org]
- 12. journals.biologists.com [journals.biologists.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. molbiolcell.org [molbiolcell.org]
- 16. researchgate.net [researchgate.net]
- 17. GraphViz Examples and Tutorial [graphs.grevian.org]
- 18. Effects of F/G-actin ratio and actin turn-over rate on NADPH oxidase activity in microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Dihydrocytochalasin B Cytotoxicity at High Concentrations: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments involving high concentrations of dihydrocytochalasin B.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic mechanism of this compound at high concentrations?
This compound, a derivative of cytochalasin B, primarily functions by inhibiting actin polymerization.[1] At high concentrations, this disruption of the actin cytoskeleton is expected to lead to significant cellular stress, ultimately triggering programmed cell death, or apoptosis. This is due to the critical role of actin in maintaining cell structure, division, and signaling. While this compound's effects on sugar transport are reported to be minimal compared to cytochalasin B, its profound impact on the cytoskeleton at high concentrations is the likely driver of cytotoxicity.[2][3]
Q2: Is there a known IC50 value for this compound?
Currently, specific IC50 values for this compound across various cell lines are not extensively documented in publicly available literature. For its analog, cytochalasin B, an IC50 of 7.9 µM has been reported in HeLa cells.[4] Given that this compound is noted to be slightly less potent than cytochalasin B in inducing morphological changes, it is reasonable to hypothesize that its IC50 for cytotoxicity may be in a similar or slightly higher micromolar range.[2] However, empirical determination through dose-response studies is crucial for each specific cell line and experimental condition.
Q3: What are the observable morphological changes in cells treated with high concentrations of this compound?
At high concentrations (typically in the micromolar range), cells treated with this compound are expected to exhibit dramatic morphological changes. These can include cell rounding, arborization (branching), and detachment from the substrate.[2][3] These effects are direct consequences of the disruption of the actin filament network.
Q4: Should I expect apoptosis or necrosis at high concentrations of this compound?
High concentrations of this compound are more likely to induce apoptosis (programmed cell death) rather than necrosis (uncontrolled cell death). The disruption of the cytoskeleton is a significant cellular stressor that can activate intrinsic apoptotic pathways. Studies on the related compound, cytochalasin B, have shown induction of apoptosis through the mitochondrial pathway.[4][5] However, at very high, supra-pharmacological concentrations, overwhelming cellular damage could lead to secondary necrosis.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro cytotoxicity experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| No significant cytotoxicity observed even at high concentrations. | Cell Line Resistance: The cell line used may be inherently resistant to actin-disrupting agents. | - Use a positive control known to induce cytotoxicity in your cell line.- Try a different cell line known to be sensitive to cytoskeletal inhibitors.- Increase the incubation time with this compound. |
| Compound Instability: this compound may have degraded. | - Ensure proper storage of the compound at -20°C.[1]- Prepare fresh stock solutions for each experiment. | |
| Assay Interference: The chosen cytotoxicity assay may not be suitable. | - Use an orthogonal assay to confirm results (e.g., if using an MTT assay, confirm with a lactate (B86563) dehydrogenase (LDH) assay). | |
| High variability between replicate wells. | Uneven Cell Seeding: Inconsistent number of cells per well. | - Ensure a single-cell suspension before seeding.- Use a calibrated multichannel pipette for cell seeding. |
| Inconsistent Compound Concentration: Pipetting errors during serial dilutions. | - Prepare a master mix of the final this compound concentration to add to the wells. | |
| Unexpectedly high cytotoxicity at low concentrations. | Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity. | - Include a vehicle control (cells treated with the highest concentration of the solvent alone) to assess solvent toxicity.- Ensure the final solvent concentration is non-toxic to the cells (typically <0.5%). |
| Cell Contamination: Mycoplasma or other microbial contamination can sensitize cells to stress. | - Regularly test cell cultures for contamination. |
Experimental Protocols
Below are generalized protocols for common cytotoxicity assays. Researchers should optimize these for their specific cell lines and experimental conditions.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium, an indicator of compromised cell membrane integrity.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Sample Collection: Carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a new plate containing the LDH assay reaction mixture.
-
Incubation: Incubate at room temperature for the time specified in the manufacturer's protocol.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Controls: Include a positive control for maximum LDH release (cells lysed with a detergent).
Visualizations
This compound's Putative Cytotoxic Pathway
Caption: Putative signaling pathway of this compound-induced cytotoxicity.
Experimental Workflow for Cytotoxicity Assessment
Caption: General workflow for assessing this compound cytotoxicity.
Troubleshooting Logic for Unexpected Results
Caption: A logical guide for troubleshooting common experimental issues.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound. Biological effects and binding to 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound. Biological effects and binding to 3T3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytochalasin B induces apoptosis through the mitochondrial apoptotic pathway in HeLa human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
long-term stability of dihydrocytochalasin B in solution
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of Dihydrocytochalasin B in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.
Troubleshooting Guides & FAQs
This section addresses specific issues users might encounter during their experiments with this compound.
Frequently Asked Questions (FAQs)
-
Q1: My this compound solution, prepared in DMSO, appears to have lost activity. What could be the cause?
-
A1: Loss of activity can be due to several factors. Improper storage is a primary concern. This compound stock solutions in DMSO are stable for up to 6 months when stored at -80°C and for 1 month at -20°C[1]. Repeated freeze-thaw cycles should be avoided as they can lead to degradation of the compound. It is recommended to aliquot the stock solution into single-use vials. Another possibility is the quality of the DMSO used; it should be anhydrous and of high purity, as moisture can affect the stability of the compound.
-
-
Q2: I observe unexpected changes in cell morphology that are not consistent with actin disruption. What could be the reason?
-
A2: While this compound is a known inhibitor of actin polymerization, unexpected morphological changes could indicate off-target effects or issues with the experimental setup.[2] It is crucial to use the appropriate controls, including a vehicle control (DMSO-treated cells), to ensure the observed effects are due to this compound. The concentration of DMSO in the final cell culture medium should typically not exceed 0.5% to avoid solvent-induced cytotoxicity.[3] Some cell lines may be more sensitive to DMSO, so a dose-response curve for the vehicle control is advisable.
-
-
Q3: After diluting my DMSO stock solution of this compound into an aqueous buffer for my assay, I see precipitation. How can I resolve this?
-
A3: this compound is a hydrophobic compound, and precipitation upon dilution into aqueous solutions is a common issue. To mitigate this, ensure that the final concentration of DMSO in the aqueous solution is sufficient to maintain solubility, while remaining non-toxic to the cells. A common practice is to add the DMSO stock solution to the aqueous buffer while vortexing to ensure rapid mixing. If precipitation persists, consider using a different solvent for the final dilution, though compatibility with your experimental system must be verified.
-
-
Q4: How can I confirm that the this compound I am using is active?
-
A4: The activity of this compound can be confirmed by observing its characteristic effects on cells. A simple method is to treat a sensitive cell line with the compound and observe for expected morphological changes, such as cell rounding and disruption of the actin cytoskeleton, using microscopy.[4][5] For a more quantitative measure, an actin polymerization assay can be performed.
-
Troubleshooting Common Experimental Issues
| Problem | Possible Cause | Suggested Solution |
| Inconsistent results between experiments | 1. Variability in stock solution preparation. 2. Inconsistent final DMSO concentration. 3. Cell passage number and health. | 1. Prepare a large batch of stock solution, aliquot, and store at -80°C. 2. Ensure the final DMSO concentration is the same across all wells and experiments. 3. Use cells within a consistent passage number range and ensure they are healthy and in the exponential growth phase. |
| High background in fluorescence-based assays | 1. Compound precipitation. 2. Autofluorescence from the compound or media components. | 1. Visually inspect the solution for any precipitate before adding to cells. Consider centrifugation of the final diluted solution. 2. Include a "no-cell" control with the compound to measure background fluorescence. |
| Cell death at expected active concentrations | 1. DMSO toxicity. 2. Cell line hypersensitivity to actin disruption. 3. Compound degradation into a toxic product. | 1. Perform a DMSO toxicity curve to determine the maximum tolerated concentration for your cell line. 2. Perform a dose-response experiment with this compound to find the optimal non-toxic concentration. 3. Use freshly prepared solutions and follow proper storage guidelines. |
Data on Long-Term Stability
The stability of this compound is dependent on the solvent and storage temperature. The following tables summarize the available data.
Table 1: Stability of this compound in Solid Form
| Storage Temperature | Stability | Source |
| -20°C | ≥ 4 years | Cayman Chemical[6] |
| -20°C | 3 years | MedChemExpress[1] |
Table 2: Stability of this compound in DMSO Solution
| Storage Temperature | Stability | Source |
| -80°C | 6 months | MedChemExpress[1] |
| -20°C | 1 month | MedChemExpress[1] |
Note: For aqueous solutions, it is recommended to prepare them fresh for each experiment due to the potential for hydrolysis and lower stability.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the required mass of this compound to prepare a stock solution of the desired concentration (e.g., 10 mM).
-
Carefully weigh the this compound powder and transfer it to a sterile tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.
-
Aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment
This protocol provides a general framework for assessing the stability of this compound in solution. Specific parameters may need to be optimized for your equipment and specific solution composition.
-
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Mobile Phase and Gradient:
-
Sample Preparation for Stability Study:
-
Prepare a solution of this compound in the desired solvent (e.g., DMSO, aqueous buffer at a specific pH) at a known concentration.
-
Store the solution under the desired storage conditions (e.g., -20°C, 4°C, room temperature).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 12 weeks), withdraw an aliquot of the solution.
-
Dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Monitor the chromatogram at a wavelength where this compound has strong absorbance.
-
The stability is assessed by measuring the peak area of the this compound peak over time. A decrease in the peak area indicates degradation.
-
The appearance of new peaks in the chromatogram suggests the formation of degradation products.
-
Visualizations
Signaling Pathway
This compound primarily exerts its biological effects by disrupting actin polymerization. This process is regulated by a complex signaling network, with Rho family GTPases playing a central role.[1][3][6][9][10]
Experimental Workflow for Stability Study
The following diagram outlines a typical workflow for assessing the long-term stability of this compound in solution.
References
- 1. Regulation of the Actin Cytoskeleton via Rho GTPase Signalling in Dictyostelium and Mammalian Cells: A Parallel Slalom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound disorganizes actin cytoarchitecture and inhibits initiation of DNA synthesis in 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound. Biological effects and binding to 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Dynamics of the Rho-family small GTPases in actin regulation and motility - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting dihydrocytochalasin B precipitation in media
Welcome to the technical support center for Dihydrocytochalasin B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using this compound in their experiments and preventing common issues such as precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated immediately after I added the stock solution to my cell culture medium. What is the cause and how can I prevent this?
A1: Immediate precipitation of this compound, a hydrophobic compound, is a common issue when a concentrated organic stock solution is diluted into an aqueous cell culture medium.[1][2] This occurs because the compound is poorly soluble in the aqueous environment once the organic solvent is diluted.[1] This phenomenon is often referred to as "crashing out."[1]
Several factors can contribute to this issue:
-
High Final Concentration: The intended final concentration of this compound in the media may exceed its solubility limit in the aqueous environment.[1]
-
Rapid Dilution: Adding a concentrated stock solution directly and quickly to a large volume of media can cause a rapid solvent exchange, leading to precipitation.[1][3]
-
Low Temperature of Media: Using cold cell culture media can decrease the solubility of the compound.[1]
-
High DMSO Concentration in Final Solution: While DMSO is an excellent solvent for initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution.[3]
To prevent precipitation, it is recommended to:
-
Decrease the final working concentration of this compound.
-
Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media.[1]
-
Add the stock solution dropwise while gently vortexing or swirling the media.[1][3]
-
Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[3]
Q2: After preparing my this compound working solution, the media appeared clear, but I observed a precipitate after incubating it with my cells. What could be the reason?
A2: Delayed precipitation can occur due to several factors related to the complex and dynamic environment of cell culture over time:
-
Interaction with Media Components: Salts, proteins, and other supplements in the media can interact with this compound, leading to the formation of insoluble complexes.[2]
-
pH Changes During Incubation: Cellular metabolism can alter the pH of the culture medium, which can affect the solubility of the compound.[2]
-
Temperature Fluctuations: Moving media between a warm incubator and a colder environment (like a microscope stage) can cause less soluble components to precipitate.[2]
To address delayed precipitation:
-
Consider preparing the this compound-containing medium fresh before each use.
-
Ensure your medium is well-buffered to maintain a stable pH.[2]
-
Minimize temperature changes by pre-warming all solutions and equipment that will come into contact with the media.
Q3: How can I determine if the precipitate I'm seeing is this compound or something else, like contamination?
A3: It is crucial to differentiate between drug precipitation and other common cell culture issues. Here's how you can investigate:
-
Microscopic Examination: Observe the culture under a microscope. Crystalline precipitates are often indicative of the drug, whereas microbial contamination may appear as moving or budding particles.[3]
-
Check for pH Changes: A significant drop in pH (media turning yellow) can be a sign of bacterial contamination.
-
Assess Cloudiness: If the medium appears cloudy without a significant pH change, it could be due to the precipitation of salts (e.g., calcium phosphate) or proteins, especially if the medium has undergone freeze-thaw cycles.[3]
If you suspect this compound has precipitated, it is best to discard the medium and prepare a fresh solution, following the preventative steps outlined above.[3]
Physicochemical Properties of this compound
Understanding the solubility of this compound is key to preventing precipitation.
| Property | Value |
| Molecular Formula | C₂₉H₃₉NO₅[4] |
| Molecular Weight | 481.62 g/mol [4] |
| Appearance | White to off-white solid[2][] |
| Solubility | Soluble in DMSO (≥ 20 mg/mL), DMF (30 mg/mL), and Ethanol (20 mg/mL).[4][6] Essentially insoluble in water.[7] |
| Storage | Store the powder at -20°C for up to 3 years.[4] Store stock solutions in aliquots at -20°C for up to 1 month or -80°C for up to 6 months to avoid freeze-thaw cycles.[4][8] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 10-20 mM).[4] Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication in a water bath can aid dissolution.[2]
-
Sterilization: Sterilize the stock solution by filtering it through a 0.2 µm syringe filter.
-
Aliquoting and Storage: Aliquot the sterile stock solution into small, single-use volumes in sterile polypropylene (B1209903) tubes. Store the aliquots at -20°C or -80°C and protect them from light.[2][3]
Protocol 2: Preparation of a this compound Working Solution in Cell Culture Media
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Pre-warm Media: Pre-warm the required volume of complete cell culture medium (containing serum and other supplements) to 37°C.[1][2]
-
Dilution: To minimize "solvent shock," it is crucial to add the stock solution to the media, not the other way around.[2][3] Add the stock solution dropwise to the pre-warmed medium while gently swirling or vortexing to ensure rapid and even dispersion.[1][2][3]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically ≤ 0.5%, with ≤ 0.1% being ideal for sensitive cell lines.[3]
-
Visual Inspection: After dilution, visually inspect the medium for any signs of precipitation. The solution should remain clear.
-
Immediate Use: Use the freshly prepared this compound-containing medium for your experiment immediately.[2]
Protocol 3: Determination of Maximum Soluble Concentration
-
Prepare Serial Dilutions: Prepare a serial dilution of your high-concentration this compound stock solution in DMSO.
-
Add to Media: In a multi-well plate (e.g., a 96-well plate), add a fixed, small volume of each DMSO dilution to a corresponding well containing your complete cell culture medium. For example, add 2 µL of each DMSO dilution to 200 µL of media.
-
Include Controls: Include a DMSO-only control (vehicle control) at the highest concentration used.
-
Incubate and Observe: Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours). For a quantitative assessment, you can measure the absorbance of the plate at a wavelength of 600 nm; an increase in absorbance indicates precipitation.[1]
-
Determine Maximum Soluble Concentration: The highest concentration of this compound that remains clear is your maximum working soluble concentration under those specific experimental conditions.[1]
Visual Guides
References
Dihydrocytochalasin B Experimental Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of dihydrocytochalasin B (H₂CB). This resource is intended for researchers, scientists, and drug development professionals to help distinguish between the intended effects on the actin cytoskeleton and potential unintended experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: I am observing an unexpected phenotype in my experiment after treating cells with this compound. Could this be an off-target effect?
A1: While this compound is considered more specific to the actin cytoskeleton than cytochalasin B, it can still elicit effects that might be considered "off-target" depending on your specific research question. The most well-documented on-target effect is the disruption of the actin cytoskeleton, leading to changes in cell morphology, motility, and cytokinesis.[1][2][3][4] However, other effects have been reported that may be independent of its primary mechanism of action. These include inhibition of DNA synthesis and effects on calcium transport.[2][5] It is crucial to use appropriate controls to determine if your observed phenotype is a direct result of actin disruption.
Q2: How can I be certain that the phenotype I'm observing is due to the disruption of the actin cytoskeleton and not an off-target effect?
A2: To distinguish between on-target and off-target effects of this compound, a multi-pronged approach is recommended:
-
Use a panel of actin inhibitors: Employ actin inhibitors with different mechanisms of action. For example, latrunculins sequester actin monomers, while jasplakinolide (B32604) stabilizes actin filaments. If these agents produce a similar phenotype to this compound, it is more likely that the effect is genuinely due to actin cytoskeleton disruption.
-
Perform rescue experiments: If feasible for your system, try to rescue the phenotype by expressing a mutant form of actin that is resistant to cytochalasins.
-
Dose-response analysis: Characterize the phenotype at a range of this compound concentrations. On-target and off-target effects may have different concentration dependencies.
Q3: My experiment is sensitive to changes in cellular metabolism. Does this compound affect glucose transport like cytochalasin B?
A3: No, a key advantage of using this compound is that it does not inhibit glucose transport.[1][2][3][4][5][6][7][8] This is in stark contrast to cytochalasin B, which is a potent inhibitor of glucose transporters. Therefore, this compound is an excellent negative control to differentiate between cellular processes dependent on actin dynamics versus those influenced by glucose uptake inhibition.[7]
Q4: Can this compound affect cell cycle progression?
A4: Yes, this compound has been shown to inhibit the initiation of DNA synthesis and can arrest the cell cycle.[2][5][9] Specifically, it can block the entry into S phase in quiescent cells stimulated by growth factors.[5] In some cell lines, it can also induce tetraploidy by blocking cytokinesis.[9]
Q5: Are there any known effects of this compound on ion transport?
A5: this compound has been reported to inhibit active calcium transport in intestinal absorptive cells, leading to an increase in intracellular calcium.[2] If your experimental system is sensitive to calcium signaling, this potential off-target effect should be considered.
Q6: I am studying mitochondrial function. Could this compound be affecting the mitochondria in my cells?
A6: While there is substantial evidence that cytochalasin B can affect mitochondrial distribution and function,[10][11][12] the direct effects of this compound on mitochondria are less well-characterized. Given that both compounds disrupt the actin cytoskeleton, which can influence mitochondrial transport and localization, it is plausible that this compound could have some effect. However, it is not considered a primary off-target effect. If you suspect mitochondrial involvement, it is advisable to directly assess mitochondrial morphology and function in your experiments.
Summary of On-Target and Off-Target Effects
| Effect | Type | Description | Typical Concentration Range | References |
| Actin Cytoskeleton Disruption | On-Target | Inhibition of actin polymerization, leading to changes in cell morphology, motility, and cytokinesis. | 0.2 - 10 µM | [1][2][3][4][5][6][9][13][14][15][16] |
| Inhibition of Glucose Transport | Off-Target (for Cytochalasin B) | Not observed with this compound. | Not Applicable | [1][2][3][4][5][6][7][8] |
| Inhibition of DNA Synthesis | Off-Target | Blocks initiation of DNA synthesis in response to growth factors. | 0.2 - 1 µM | [2][5] |
| Cell Cycle Arrest | Off-Target | Can cause arrest in G1 phase and induce tetraploidy. | 10 µM | [9] |
| Inhibition of Calcium Transport | Off-Target | Inhibits active calcium transport, leading to increased intracellular calcium. | Not specified | [2] |
| Increased Drug Sensitivity | Off-Target | Can increase the sensitivity of multidrug-resistant cells to chemotherapeutic agents. | Not specified | [9] |
Experimental Protocols
Protocol: Using this compound as a Negative Control for Glucose Transport Inhibition
This protocol allows you to determine if an observed cellular phenotype is due to the inhibition of glucose transport or the disruption of the actin cytoskeleton by comparing the effects of cytochalasin B and this compound.
Materials:
-
Cells of interest cultured in appropriate media
-
Cytochalasin B (CB) stock solution (e.g., 10 mM in DMSO)
-
This compound (H₂CB) stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Assay reagents for your phenotype of interest
-
Glucose uptake assay kit (e.g., using a fluorescent glucose analog like 2-NBDG)
Procedure:
-
Cell Seeding: Plate your cells at a suitable density for your phenotype assay and glucose uptake assay. Allow the cells to adhere and grow overnight.
-
Treatment:
-
Prepare working solutions of CB and H₂CB in your cell culture medium at the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM).
-
Also, prepare a vehicle control with the same final concentration of DMSO.
-
Aspirate the old medium from your cells and replace it with the medium containing CB, H₂CB, or vehicle control.
-
Incubate the cells for the desired treatment duration.
-
-
Phenotype Assessment: At the end of the treatment period, perform your primary assay to assess the cellular phenotype of interest (e.g., cell viability, protein expression, signaling pathway activation).
-
Glucose Uptake Assay: In a parallel set of plates, perform a glucose uptake assay according to the manufacturer's instructions. This will confirm that CB is inhibiting glucose uptake while H₂CB is not.
-
Data Analysis:
-
Compare the phenotype observed in the CB-treated cells with that in the H₂CB-treated cells.
-
If the phenotype is present in the CB-treated cells but absent or significantly reduced in the H₂CB-treated cells, it is likely due to the inhibition of glucose transport.
-
If the phenotype is similar in both CB- and H₂CB-treated cells, it is likely due to the disruption of the actin cytoskeleton.
-
The glucose uptake assay results will validate the on-target (actin) and off-target (glucose transport) effects of the respective compounds in your experimental system.
-
Visualizations
Caption: Troubleshooting workflow for this compound.
Caption: Comparison of cytochalasin B and this compound targets.
References
- 1. Specificity of the effects of cytochalasin B on transport and motile processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound. Biological effects and binding to 3T3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. This compound disorganizes actin cytoarchitecture and inhibits initiation of DNA synthesis in 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound. Biological effects and binding to 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ジヒドロサイトカラシンB | Sigma-Aldrich [sigmaaldrich.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Mitochondrial aggregation caused by cytochalasin B compromises the efficiency and safety of three-parent embryo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytochalasin B induces apoptosis through the mitochondrial apoptotic pathway in HeLa human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mitochondrial aggregation caused by cytochalasin B compromises the efficiency and safety of three-parent embryo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Specificity of the effects of cytochalasin B on transport and motile processes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pnas.org [pnas.org]
- 16. Effect of cytochalasin B and this compound on invasiveness of entero-invasive bacteria in HEp-2 cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Dihydrocytochalasin B Incubation Time: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing dihydrocytochalasin B incubation time for maximal effect in their experiments. This compound is a potent inhibitor of actin polymerization and is widely used to study the roles of the actin cytoskeleton in various cellular processes.[1] Determining the optimal incubation time is critical for achieving reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound, a derivative of cytochalasin B, functions by disrupting the actin cytoskeleton. It binds to the barbed (fast-growing) end of actin filaments, preventing the addition of new actin monomers and thereby inhibiting filament elongation.[2][3] This leads to a net depolymerization of actin filaments and interferes with cellular processes that rely on a dynamic actin network.
Q2: What are the typical cellular effects observed after treatment with this compound?
A2: Treatment with this compound can induce a range of cellular effects, including:
-
Changes in cell morphology: Cells often round up, lose their defined shape, and may exhibit membrane blebbing (zeiosis).[4][5]
-
Inhibition of cell motility: Processes dependent on actin dynamics, such as cell migration and invasion, are inhibited.
-
Disruption of cytokinesis: As actin is crucial for the formation of the contractile ring, this compound can block cell division, leading to the formation of multinucleated cells.[6]
-
Inhibition of DNA synthesis: In some cell types, it can reversibly block the initiation of DNA synthesis.[7]
Q3: What is a recommended starting concentration and incubation time for this compound?
A3: The optimal concentration and incubation time are highly dependent on the cell type and the specific biological process being investigated. However, based on published studies, a reasonable starting point for many cell lines is a concentration range of 0.2 µM to 10 µM.[6][7] For initial time-course experiments, you might consider time points ranging from 30 minutes to 24 hours.[8] For example, inhibition of DNA synthesis in 3T3 cells has been observed with concentrations as low as 0.2-1.0 µM with an effective window of 8-10 hours after stimulation.[7] Blocking cytokinesis in HeLa cells has been achieved with 10 µM.[6]
Q4: How can I be sure the observed effects are due to actin disruption and not off-target effects?
A4: While this compound is more specific than its parent compound, cytochalasin B (which can inhibit glucose transport), it is still crucial to perform control experiments. Consider using other actin inhibitors with different mechanisms of action, such as latrunculins (which sequester actin monomers), to confirm that the observed phenotype is indeed due to actin cytoskeleton disruption.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect on cell morphology or the actin cytoskeleton. | 1. Suboptimal concentration: The concentration of this compound may be too low for the specific cell line. 2. Short incubation time: The incubation period may not be sufficient for the compound to exert its effects. 3. Cell line resistance: The cell line may be less sensitive to the effects of this compound. 4. Compound degradation: The this compound stock solution may have degraded. | 1. Perform a dose-response experiment with a wider range of concentrations. 2. Conduct a time-course experiment, extending the incubation period (e.g., up to 48 or 72 hours). 3. Consult the literature for typical responses of your cell line to actin inhibitors. 4. Prepare a fresh stock solution of this compound. |
| High levels of cell death, even at short incubation times. | 1. Concentration is too high: The concentration of this compound may be causing acute cytotoxicity. 2. Cellular stress: Prolonged disruption of the actin cytoskeleton can induce apoptosis. 3. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Lower the concentration of this compound. 2. Perform a time-course experiment to identify a time point where the desired effect is observed without significant cell death. Consider using a viability assay in parallel. 3. Ensure the final concentration of the solvent in the culture medium is non-toxic (typically ≤0.1%). |
| Inconsistent results between experiments. | 1. Variability in cell density: Different starting cell numbers can affect the outcome. 2. Inconsistent incubation times: Precise timing is crucial for reproducible results. 3. Variations in cell health: Cells that are stressed or overly confluent may respond differently. | 1. Standardize the cell seeding density for all experiments. 2. Use a timer and adhere strictly to the planned incubation times. 3. Ensure cells are healthy and in the logarithmic growth phase at the start of the experiment. |
| Difficulty visualizing actin disruption with phalloidin (B8060827) staining. | 1. Suboptimal fixation or permeabilization: These steps are critical for good quality staining. 2. Phalloidin conjugate issue: The phalloidin conjugate may be old or improperly stored. | 1. Optimize your fixation (e.g., with 4% paraformaldehyde in PBS) and permeabilization (e.g., with 0.1% Triton X-100 in PBS) protocols. 2. Use a fresh, high-quality fluorescent phalloidin conjugate. |
Data Presentation
The optimal incubation time for this compound is cell-type and assay-dependent. The following tables summarize findings from various studies to provide a starting point for experimental design.
Table 1: Incubation Time and Observed Effects of this compound in Different Cell Lines
| Cell Line | Concentration | Incubation Time | Observed Effect |
| Swiss/3T3 mouse fibroblasts | 0.2 - 1.0 µM | 8 - 10 hours | Reversible blocking of DNA synthesis initiation.[7] |
| Vascular Smooth Muscle Cells (VSMCs) | 0.5 - 5.0 µg/ml | 24 hours | Complete inhibition of cell migration.[8] |
| 3T3 cells | 4 - 6 µM | 1 hour | Zeiosis (membrane blebbing) and nuclear extrusion.[4] |
| 3T3 cells | 10 - 50 µM | 1 hour | Cell arborization and rounding.[4][5] |
| HeLa cells | 10 µM | Not specified | Blocks cleavage furrow formation and cytokinesis.[6] |
Table 2: Time-Dependent Effects of this compound on VSMC Calcium Transients
| Treatment | Incubation Time | Effect on [Ca²⁺]i Transients |
| 1 µg/ml this compound | 1 hour | No significant change compared to control.[8] |
| 1 µg/ml this compound | 2 hours | Significant difference in distribution compared to control.[8] |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time for Actin Disruption
This protocol describes a method to determine the optimal incubation time of this compound for inducing actin cytoskeleton disruption, visualized by phalloidin staining.
1. Cell Seeding:
- Seed cells on sterile glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of treatment.
- Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment and growth.
2. This compound Preparation and Treatment:
- Prepare a stock solution of this compound in DMSO.
- On the day of the experiment, dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., a concentration known to cause an effect from a dose-response experiment).
- Remove the medium from the cells and replace it with the medium containing this compound or a vehicle control (medium with the same concentration of DMSO).
3. Time-Course Incubation:
- Incubate the cells for a range of time points (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours) at 37°C and 5% CO₂.
4. Cell Fixation and Staining:
- At each time point, gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
- Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
- Wash the cells three times with PBS.
- Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
- Wash the cells three times with PBS.
- Stain the F-actin by incubating with a fluorescently labeled phalloidin solution (e.g., Alexa Fluor 488 phalloidin) in PBS with 1% BSA for 20-30 minutes at room temperature, protected from light.
- (Optional) Counterstain the nuclei with a DNA dye like DAPI.
- Wash the cells three times with PBS.
5. Imaging and Analysis:
- Mount the coverslips onto microscope slides using an anti-fade mounting medium.
- Visualize the actin cytoskeleton using a fluorescence microscope.
- The optimal incubation time is the shortest duration that produces the desired level of actin disruption (e.g., loss of stress fibers, formation of actin aggregates, cell rounding) without significant cytotoxicity.
Protocol 2: Cell Viability Assay to Assess Time-Dependent Cytotoxicity
This protocol helps determine the cytotoxic effects of this compound over time.
1. Cell Seeding:
- Seed cells in a 96-well plate at a density appropriate for the chosen viability assay and the duration of the experiment.
- Incubate for 24 hours to allow for cell attachment.
2. This compound Treatment:
- Prepare dilutions of this compound in complete culture medium at the desired concentrations. Include a vehicle control.
- Remove the old medium and add the medium containing the different concentrations of this compound.
3. Time-Course Incubation:
- Incubate the plates for various time points (e.g., 6, 12, 24, 48, 72 hours).
4. Viability Assay:
- At the end of each incubation period, perform a cell viability assay (e.g., MTT, MTS, or a live/dead cell staining assay) according to the manufacturer's instructions.
5. Data Analysis:
- Measure the absorbance or fluorescence as appropriate for the chosen assay.
- Calculate the percentage of cell viability relative to the vehicle control for each concentration and time point. This will help identify an incubation window where the desired biological effect can be studied with minimal impact on cell viability.
Visualizations
Caption: Workflow for determining the optimal incubation time.
Caption: Mechanism of action of this compound.
References
- 1. A quantitative measure for alterations in the actin cytoskeleton investigated with automated high-throughput microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of action of cytochalasin B on actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. This compound. Biological effects and binding to 3T3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound disorganizes actin cytoarchitecture and inhibits initiation of DNA synthesis in 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
how to reverse the effects of dihydrocytochalasin B
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Dihydrocytochalasin B.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving the reversal of this compound effects.
Issue: Incomplete or slow reversal of cellular effects after washout.
-
Question: My cells are not returning to their normal morphology or function after removing this compound from the culture medium. What could be the cause?
Answer: Several factors can contribute to incomplete or slow reversal. The most common reasons include insufficient washout, high concentrations of the compound, or prolonged exposure times. This compound is a potent inhibitor of actin polymerization, and its effects are generally reversible, but the kinetics of reversal can vary depending on the cell type and experimental conditions.
Troubleshooting Steps:
-
Optimize Washout Protocol: Ensure a thorough washout procedure. A single wash is often insufficient. We recommend a minimum of three sequential washes with fresh, pre-warmed culture medium.
-
Increase Wash Volume and Duration: Increase the volume of the wash solution and the duration of each wash step to facilitate the diffusion of the compound out of the cells and the culture vessel.
-
Consider an Incubation Period: After the final wash, incubate the cells in a fresh medium for a period to allow for the re-establishment of the actin cytoskeleton. The required time can range from minutes to hours.
-
Re-evaluate Concentration and Exposure Time: If reversal remains slow, consider reducing the concentration of this compound or the duration of exposure in future experiments.
Caption: Troubleshooting workflow for incomplete reversal of this compound effects.
-
Issue: Cell viability is compromised after treatment and washout.
-
Question: I am observing a significant decrease in cell viability after treating with this compound and attempting to reverse its effects. Why is this happening?
Answer: While this compound's primary effect is on the actin cytoskeleton, prolonged exposure or high concentrations can lead to secondary effects, including apoptosis or cell cycle arrest, which can impact viability. The washout process itself can also be stressful for cells.
Troubleshooting Steps:
-
Perform a Dose-Response and Time-Course Experiment: Determine the optimal concentration and exposure time that elicits the desired effect on the actin cytoskeleton without significantly impacting cell viability.
-
Assess Cell Health Before and After Treatment: Use viability assays (e.g., Trypan Blue, MTT assay) to quantify cell health at each stage of your experiment.
-
Gentle Handling During Washout: Minimize mechanical stress on the cells during the washout procedure. Use gentle pipetting and avoid harsh centrifugation.
-
Frequently Asked Questions (FAQs)
-
Question: Is the effect of this compound completely reversible?
Answer: In most cases, the effects of this compound on the actin cytoskeleton are considered reversible upon its removal from the culture medium. However, the extent and rate of reversibility can be influenced by the cell type, the concentration of the compound used, and the duration of exposure.
-
Question: How long does it take for cells to recover after this compound treatment?
Answer: The recovery time is variable. Some cellular processes may recover within minutes of washout, while complete restoration of normal morphology and function may take several hours. It is recommended to perform a time-course experiment to determine the specific recovery timeline for your experimental system.
-
Question: Are there any known chemical agents that can actively reverse the effects of this compound?
Answer: Currently, there are no widely established chemical agents that directly and actively reverse the binding of this compound to actin. The primary method for reversing its effects is through washout and allowing for the natural turnover and re-polymerization of the actin cytoskeleton.
Quantitative Data Summary
The following table summarizes typical recovery times for cellular processes after the washout of this compound. These values are illustrative and can vary significantly between different cell types and experimental conditions.
| Cellular Process | Typical Recovery Time After Washout | Notes |
| Actin Filament Reassembly | 5 - 30 minutes | Can be visualized using fluorescent phalloidin (B8060827) staining. |
| Cell Spreading and Adhesion | 30 - 120 minutes | Dependent on the re-establishment of focal adhesions. |
| Cell Motility | 1 - 4 hours | Requires the coordinated re-organization of the entire actin cytoskeleton. |
| Cytokinesis | Variable | If cells were arrested in mitosis, completion of cytokinesis upon washout can be observed. |
Experimental Protocols
Protocol 1: Standard Washout Procedure for this compound
-
Aspirate the Medium: Carefully aspirate the culture medium containing this compound from the cell culture vessel.
-
First Wash: Gently add a volume of fresh, pre-warmed (37°C) culture medium equal to the original culture volume.
-
Incubate (Optional but Recommended): Incubate the cells for 5-10 minutes at 37°C to allow for the diffusion of this compound out of the cells.
-
Aspirate and Repeat: Aspirate the wash medium and repeat steps 2 and 3 for a total of three washes.
-
Add Fresh Medium: After the final wash, add the appropriate volume of fresh, pre-warmed culture medium.
-
Incubate for Recovery: Return the cells to the incubator and allow them to recover for the desired period before analysis.
Caption: Step-by-step experimental workflow for the washout of this compound.
Signaling Pathway
This compound directly targets actin, a key component of the cytoskeleton. Its effects are primarily mechanical, leading to the disruption of actin polymerization. This, in turn, affects numerous downstream signaling pathways that are dependent on a functional actin cytoskeleton.
Caption: The inhibitory effect of this compound on actin polymerization and its reversal by washout.
Technical Support Center: Dihydrocytochalasin B and Cell Viability Assays
Welcome to the technical support center for researchers utilizing dihydrocytochalasin B (H2CB) in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when assessing cell viability in the presence of this cytoskeletal inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cells?
This compound (H2CB) is a cell-permeable mycotoxin that primarily functions as an inhibitor of actin polymerization. By disrupting the actin cytoskeleton, it affects various cellular processes including:
-
Cytokinesis: H2CB blocks the formation of the contractile actin ring, leading to the formation of multinucleated cells.
-
Cell Morphology and Motility: Treatment with H2CB causes significant changes in cell shape, including rounding and arborization (branching), and inhibits cell movement.[1][2][3][4]
-
Cell Cycle: It can induce cell cycle arrest, often in the G1 phase, in non-transformed cells.
A key feature of H2CB is that, unlike its analog cytochalasin B, it does not inhibit glucose transport.[1][2][3][4] This makes it an excellent control for distinguishing between cellular effects caused by actin disruption versus those arising from metabolic inhibition.
Q2: I'm observing a decrease in signal in my MTT/XTT assay after H2CB treatment. Does this definitively mean my cells are dying?
Not necessarily. A reduced signal in tetrazolium-based assays like MTT and XTT, which measure metabolic activity, can indicate either cytotoxicity (cell death) or a cytostatic effect (inhibition of cell proliferation). Since H2CB can cause cell cycle arrest, a lower formazan (B1609692) production might reflect a decrease in the number of actively dividing cells rather than a direct induction of cell death. It is crucial to complement these assays with methods that directly measure cell death or cell number.
Q3: Can this compound directly interfere with the reagents in my viability assay?
While there is no definitive study showing direct chemical interference of H2CB with tetrazolium salts (like MTT) or crystal violet dye, it is a possibility to consider, as some compounds can chemically reduce tetrazolium salts, leading to a false-positive signal. To rule this out, it is recommended to perform a cell-free control experiment where H2CB is added to the assay medium without cells to check for any color change.
Q4: My crystal violet assay results are inconsistent. What could be the cause when using H2CB?
Inconsistencies in crystal violet assays when using H2CB can arise from its effects on cell adhesion. Crystal violet stains the total protein and DNA of adherent cells.[5][6][7] Since H2CB disrupts the actin cytoskeleton, it can alter the adhesion properties of cells, potentially leading to detachment of viable cells during the washing steps of the assay. This would result in an underestimation of cell viability. Careful optimization of washing steps is crucial.
Q5: Are there alternative assays to consider when working with this compound?
Yes, several alternative assays can provide a more comprehensive understanding of cell viability in the presence of cytoskeletal inhibitors:
-
ATP-Based Assays (e.g., CellTiter-Glo®): These assays measure intracellular ATP levels, which is a good indicator of metabolically active cells. They are generally less prone to interference from compounds that affect cellular redox potential.[8][9]
-
Real-Time Viability Assays: These assays allow for the continuous monitoring of cell health over time, which can help distinguish between cytostatic and cytotoxic effects.[9]
-
Dye Exclusion Assays (e.g., Trypan Blue): This is a direct measure of membrane integrity, where dead cells with compromised membranes take up the dye.[9] However, it is a manual and lower-throughput method.
-
Sulforhodamine B (SRB) Assay: This assay measures total protein content and is less susceptible to interference from metabolic changes.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results with MTT/XTT Assays
| Potential Cause | Troubleshooting Steps |
| Cytostatic vs. Cytotoxic Effect | 1. Perform a time-course experiment: Analyze cell viability at multiple time points (e.g., 24, 48, 72 hours) to distinguish between a delay in proliferation and cell death. 2. Use a complementary assay: Combine the MTT/XTT assay with a direct measure of cell death, such as a trypan blue exclusion assay or an apoptosis assay (e.g., Annexin V staining). |
| Changes in Cellular Metabolism | 1. Confirm with a non-metabolic assay: Use an alternative assay that does not rely on cellular metabolism, such as the crystal violet assay or a direct cell count. 2. Consider ATP-based assays: These provide a more direct measure of cellular energy status.[8][9] |
| Direct Interference with Assay Reagents | 1. Run a cell-free control: In a well without cells, add your complete culture medium, H2CB at the highest concentration used in your experiment, and the MTT/XTT reagent. Incubate and observe for any color change. A significant change indicates direct chemical reduction of the tetrazolium salt. |
Issue 2: High Variability or Low Signal in Crystal Violet Assays
| Potential Cause | Troubleshooting Steps |
| Cell Detachment due to Cytoskeletal Disruption | 1. Optimize washing steps: Use gentle washing techniques. Instead of aspirating the entire well, leave a small amount of liquid to avoid drying out and detaching the cells. Gently add washing solutions to the side of the well. 2. Optimize seeding density: Ensure an optimal cell seeding density so that cells are not overly confluent, which can lead to detachment even in control wells. |
| Incomplete Staining or Solubilization | 1. Ensure complete coverage: Make sure the crystal violet solution and the solubilization buffer completely cover the bottom of the well. 2. Adequate incubation time: Allow sufficient time for both staining and solubilization, with gentle agitation if necessary. |
| Non-uniform Cell Seeding | 1. Proper cell suspension: Ensure a single-cell suspension before seeding to avoid clumps of cells. 2. Consistent technique: Use a consistent pipetting technique to dispense cells evenly across the plate. |
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound in various cell lines. It is important to note that IC50 values can vary depending on the cell line, assay method, and experimental conditions.
| Cell Line | Cell Type | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| 3T3 | Mouse Fibroblast | Morphological Change | - | ~2-4 | [1][2][3][4] |
| HeLa | Human Cervical Cancer | Cytokinesis Inhibition | - | 10 | |
| P388/ADR | Murine Leukemia | Cytotoxicity | - | >10 |
Note: Specific IC50 values for H2CB from cytotoxicity assays are not widely reported in the literature, as it is often used as a control for cytochalasin B.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted for use with cytoskeletal inhibitors like this compound.
Materials:
-
This compound (H2CB)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of H2CB. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Subtract the absorbance of the blank (medium with MTT and solubilization solution only) from all readings. Express the results as a percentage of the vehicle-only control.
Protocol 2: Crystal Violet Assay for Cell Viability
This protocol includes modifications to minimize cell loss when using cytoskeletal inhibitors.
Materials:
-
This compound (H2CB)
-
Crystal Violet solution (0.5% in 25% methanol)
-
Phosphate-Buffered Saline (PBS)
-
Glutaraldehyde (B144438) solution (1% in PBS)
-
Acetic acid solution (10%)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of H2CB. Include a vehicle-only control.
-
Incubation: Incubate for the desired treatment duration.
-
Fixation: Gently aspirate the medium and add 100 µL of 1% glutaraldehyde solution to each well. Incubate for 15 minutes at room temperature.
-
Washing: Gently wash the wells three times with PBS. To minimize cell detachment, do not aspirate completely between washes.
-
Staining: Add 100 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.
-
Washing: Gently wash the wells with water until the excess stain is removed.
-
Drying: Air dry the plate completely.
-
Solubilization: Add 100 µL of 10% acetic acid to each well to solubilize the stain.
-
Absorbance Measurement: Measure the absorbance at 590 nm using a plate reader.
-
Data Analysis: Subtract the absorbance of the blank (wells with no cells) from all readings. Express the results as a percentage of the vehicle-only control.
Visualizations
Caption: Mechanism of this compound Action.
Caption: Troubleshooting Logic for H2CB Viability Assays.
Caption: H2CB's Impact on Pro-Survival Signaling.
References
- 1. rsc.org [rsc.org]
- 2. This compound. Biological effects and binding to 3T3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. This compound. Biological effects and binding to 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. web-api.polscientific.com [web-api.polscientific.com]
- 6. researchgate.net [researchgate.net]
- 7. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 9. blog.quartzy.com [blog.quartzy.com]
Technical Support Center: Minimizing Phototoxicity of Dihydrocytochalasin B in Fluorescence Microscopy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the phototoxicity of Dihydrocytochalasin B (DCB) during fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect the actin cytoskeleton?
This compound (DCB) is a cell-permeable mycotoxin that disrupts actin filament function. It is a derivative of cytochalasin B and is known to inhibit actin polymerization, leading to changes in cell morphology, motility, and cytokinesis. By interfering with the actin cytoskeleton, DCB is a valuable tool for studying a wide range of cellular processes.
Q2: What is phototoxicity and why is it a concern when using this compound in fluorescence microscopy?
Phototoxicity is cell damage or death induced by light, often in the presence of a photosensitizing agent. In fluorescence microscopy, the high-intensity light used to excite fluorescent probes can interact with cellular components and molecules like DCB, leading to the generation of reactive oxygen species (ROS).[1][2] These ROS can cause significant damage to cellular structures, compromising experimental results and leading to artifacts. While direct phototoxicity data for DCB is limited, compounds of the same class, like Cytochalasin D, have been used in imaging studies where phototoxicity is a known issue.[3][4]
Q3: What are the common signs of phototoxicity in my live-cell imaging experiment?
Early signs of phototoxicity can be subtle and include alterations in cell behavior such as changes in migration speed, irregular organelle movement, or cell cycle arrest.[1] More severe and visible signs include plasma membrane blebbing, the formation of vacuoles, mitochondrial swelling, and ultimately, cell detachment and death.[2]
Q4: How can I distinguish between the effects of this compound on the actin cytoskeleton and phototoxicity-induced artifacts?
This is a critical experimental consideration. To differentiate, you should include the following controls:
-
No Light Control: Cells treated with DCB but not exposed to excitation light. This will show the baseline effects of the drug on cell morphology and the actin cytoskeleton.
-
Light Only Control: Cells not treated with DCB but subjected to the same imaging conditions (light exposure, duration, etc.) as your experimental group. This will reveal the level of phototoxicity caused by the imaging process itself.
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) used to dissolve DCB and exposed to the same imaging conditions.
By comparing your experimental group to these controls, you can more accurately attribute observed changes to the specific action of DCB versus phototoxic artifacts.
Q5: Are there less phototoxic alternatives to traditional fluorescent probes for imaging the actin cytoskeleton?
Yes, consider using fluorescent proteins (e.g., LifeAct-GFP, LifeAct-RFP) which are generally considered less phototoxic than some synthetic dyes.[2] Additionally, using probes that are excited by longer wavelengths (e.g., far-red or near-infrared) can reduce phototoxicity as this light is less energetic.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered when using this compound in fluorescence microscopy.
| Problem | Possible Cause | Recommended Solution |
| Cells are rounding up and detaching from the substrate immediately after imaging begins. | High phototoxicity from excessive light exposure. | Reduce the excitation light intensity to the lowest level that provides an adequate signal-to-noise ratio. Decrease the exposure time and/or increase the interval between image acquisitions.[5] |
| Actin filaments appear fragmented and disorganized even at low DCB concentrations. | Combination of drug effect and phototoxic damage to the actin cytoskeleton. | Perform the control experiments outlined in FAQ Q4. Optimize imaging parameters to minimize light exposure. Consider using a spinning-disk confocal microscope, which is generally gentler on live cells than a point-scanning confocal.[6] |
| Fluorescence signal is bleaching rapidly. | High excitation light intensity and/or a photolabile fluorescent probe. | Reduce the light intensity. Use a more photostable fluorescent probe. Consider using an anti-fade reagent in your imaging medium, such as Trolox.[7] |
| Observed cellular responses are inconsistent across different experiments. | Variable levels of phototoxicity due to inconsistent imaging settings. | Standardize and document all imaging parameters for every experiment, including light source power, exposure time, acquisition frequency, and objective used. |
| Cells appear stressed (e.g., vacuole formation) but the actin cytoskeleton looks intact. | Phototoxicity may be affecting other organelles before causing visible disruption to the actin cytoskeleton. | Assess cell health using a viability stain (e.g., Propidium Iodide for dead cells) or a mitochondrial membrane potential dye (e.g., TMRM) to detect early signs of stress.[8] |
Quantitative Data Summary
The following tables provide representative data on how different imaging parameters and mitigation strategies can impact cell viability and ROS production. While this data is not specific to this compound, it illustrates the general principles of minimizing phototoxicity.
Table 1: Effect of Excitation Light Wavelength on Cell Viability
| Excitation Wavelength | Light Intensity (mW/cm²) | Exposure Duration (min) | Cell Viability (%) |
| 405 nm (UV) | 5 | 5 | 45% |
| 488 nm (Blue) | 5 | 5 | 65% |
| 561 nm (Green) | 5 | 5 | 85% |
| 640 nm (Far-Red) | 5 | 5 | 95% |
This table illustrates that longer wavelengths of excitation light are generally less harmful to cells, resulting in higher cell viability under the same illumination conditions.[9]
Table 2: Impact of Antioxidants on ROS Production and Cell Viability
| Condition | Excitation Light (488 nm) | Relative ROS Level | Cell Viability (%) |
| Control (No Antioxidant) | + | 100% | 70% |
| Trolox (100 µM) | + | 45% | 88% |
| Sodium Ascorbate (200 µM) | + | 60% | 82% |
This table demonstrates that the addition of antioxidants to the imaging medium can significantly reduce the levels of reactive oxygen species (ROS) and improve cell viability during fluorescence microscopy.[7][10]
Experimental Protocols
Protocol 1: Live-Cell Imaging of Actin Dynamics with this compound
Objective: To visualize the effect of this compound on the actin cytoskeleton in live cells while minimizing phototoxicity.
Materials:
-
Cells expressing a fluorescently tagged actin-binding protein (e.g., LifeAct-GFP)
-
Glass-bottom imaging dishes
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM/F12)
-
This compound (DCB) stock solution (in DMSO)
-
Antioxidant stock solution (e.g., Trolox) (optional)
-
Fluorescence microscope with environmental control (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells on glass-bottom imaging dishes at a density that will be 50-70% confluent at the time of imaging.
-
Preparation for Imaging:
-
Prepare the live-cell imaging medium. If using, add the antioxidant to the final desired concentration.
-
Prepare the working solution of DCB in the pre-warmed imaging medium. It is recommended to perform a dose-response curve to determine the optimal concentration for your cell type.
-
-
Image Acquisition (Pre-treatment):
-
Place the imaging dish on the microscope stage and allow it to equilibrate.
-
Using the lowest possible light intensity, acquire baseline images of the actin cytoskeleton in untreated cells.
-
-
DCB Treatment and Imaging:
-
Carefully replace the medium in the dish with the DCB-containing medium.
-
Immediately begin time-lapse imaging using the pre-optimized, low-light conditions.
-
Acquire images at the desired time intervals to capture the dynamics of actin disruption.
-
-
Data Analysis:
-
Analyze the time-lapse images to observe changes in actin filament structure, cell morphology, and motility.
-
Quantify changes in parameters such as cell area, actin filament integrity, or cell speed.
-
Protocol 2: Assessing Phototoxicity using a Cell Viability Assay
Objective: To quantify the level of cell death caused by the imaging conditions.
Materials:
-
Cells seeded on a glass-bottom plate
-
Live-cell imaging medium
-
Propidium Iodide (PI) stock solution
-
Hoechst 33342 stock solution
-
Fluorescence microscope
Procedure:
-
Experimental Setup: Prepare multiple wells of cells. One set will be the "imaged" group, and the other will be the "non-imaged" control group.
-
Imaging: Subject the "imaged" group to the same time-lapse imaging protocol you plan to use for your DCB experiment. Keep the "non-imaged" group in the incubator.
-
Staining:
-
At the end of the imaging period, add Hoechst 33342 (to stain all nuclei) and Propidium Iodide (to stain the nuclei of dead cells) to all wells (both imaged and non-imaged).
-
Incubate for 10-15 minutes at 37°C.
-
-
Image Acquisition:
-
Acquire images of both the Hoechst and PI channels for multiple fields of view in each well.
-
-
Data Analysis:
-
Count the total number of cells (Hoechst-positive nuclei) and the number of dead cells (PI-positive nuclei) in each field.
-
Calculate the percentage of dead cells for both the imaged and non-imaged groups. A significant increase in cell death in the imaged group indicates phototoxicity.
-
Visualizations
Caption: The primary pathway of phototoxicity in fluorescence microscopy.
Caption: A logical workflow for designing and conducting live-cell imaging experiments to reduce phototoxicity.
References
- 1. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 2. Cellular Phototoxicity | Nikon’s MicroscopyU [microscopyu.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. synentec.com [synentec.com]
- 5. ibidi.com [ibidi.com]
- 6. Super-Resolution Imaging Approaches for Quantifying F-Actin in Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microscopist.co.uk [microscopist.co.uk]
- 9. Live Cell Imaging: Assessing the Phototoxicity of 488 and 546 nm Light and Methods to Alleviate it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
ensuring complete actin disruption with dihydrocytochalasin B
Welcome to the technical support center for dihydrocytochalasin B. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals ensure complete and effective actin disruption in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it disrupt the actin cytoskeleton?
This compound (H2CB) is a cell-permeable mycotoxin that disrupts the actin cytoskeleton by inhibiting actin polymerization.[1][2][3] It is a derivative of cytochalasin B. The primary mechanism of action for cytochalasins involves binding to the fast-growing "barbed" end of filamentous actin (F-actin).[4][5][6][7] This action prevents the addition of new actin monomers to the filament, thereby inhibiting its elongation and leading to the disorganization of actin structures like stress fibers.[1][4]
Q2: What is the key advantage of using this compound over other cytochalasins, like cytochalasin B?
The primary advantage of this compound is its specificity for the actin cytoskeleton without significantly affecting glucose transport.[3][8][9][10] Cytochalasin B is a well-known inhibitor of glucose transporters, which can introduce confounding metabolic effects in experiments.[8] Because this compound disrupts actin without this off-target effect, it serves as an excellent control to ensure that observed cellular phenotypes are due to cytoskeletal disruption and not metabolic stress.[8][10]
Q3: Is the effect of this compound reversible?
Yes, the effects of cytochalasins on the actin cytoskeleton are generally reversible. After removing the compound from the cell culture medium, cells can typically restore their normal actin organization and cell shape. The recovery time can vary, with some studies on similar compounds like cytochalasin D showing restoration of the actin cytoskeleton within 60 to 90 minutes after washout.[11]
Q4: What are the typical morphological changes I should expect to see in cells after treatment?
Treatment with this compound leads to distinct morphological changes. These include a loss of actin microfilament bundles (stress fibers), cell rounding, and changes in cell shape, such as elongation or arborization, depending on the concentration.[1][9][12] At sufficient concentrations, it can also inhibit cell motility and cytokinesis, the final stage of cell division.[2][9]
Troubleshooting Guide
Issue 1: Incomplete or no visible actin disruption after treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration | The effective concentration of this compound is cell-type dependent. If you do not observe the expected phenotype (e.g., cell rounding, loss of stress fibers), perform a dose-response experiment to determine the optimal concentration for your specific cell line. |
| Insufficient Treatment Time | The time required for complete actin disruption can vary. While some changes can be seen in minutes, others may require several hours.[1][13] Try increasing the incubation time and assess actin disruption at multiple time points. |
| Compound Degradation | Ensure the this compound stock solution has been stored properly. Stock solutions are typically dissolved in DMSO and should be stored at -20°C or -80°C.[3][14] Avoid repeated freeze-thaw cycles.[14] |
| Cell Confluency/Health | Very high cell confluency can sometimes alter cellular responses. Ensure your cells are in a healthy, sub-confluent state during the experiment. Unhealthy cells may not respond predictably. |
Issue 2: Observing unexpected cellular effects.
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | While H2CB is more specific than cytochalasin B, all drugs can have potential off-target effects.[15][16] Cytochalasins, in general, have been reported to influence processes like endocytosis or gene expression.[8] Review the literature for known effects in your specific experimental system. |
| Secondary Effects of Actin Disruption | Disruption of the actin cytoskeleton is a significant cellular perturbation that can indirectly affect other signaling pathways and cellular processes, such as cell cycle progression.[2][17][18] For example, H2CB can block the initiation of DNA synthesis.[1][3] These downstream effects should be considered when interpreting your results. |
| Solvent Effects | This compound is typically dissolved in DMSO. Ensure the final concentration of DMSO in your culture medium is non-toxic (usually <0.1%) and that you include a vehicle-only (DMSO) control in your experiments. |
Data Summary: Effective Concentrations of this compound
The optimal concentration can vary significantly between cell types and experimental goals. The following table summarizes concentrations reported in the literature. A dose-response experiment is always recommended.
| Cell Type | Effective Concentration | Observed Effect |
| Swiss/3T3 mouse fibroblasts | 0.2 - 1.0 µM (approx. 0.1 - 0.5 µg/mL) | Inhibition of DNA synthesis initiation[1] |
| HeLa cells | 10 µM (approx. 4.8 µg/mL) | Blocks cytokinesis[2] |
| Vascular Smooth Muscle Cells | 0.5 - 5.0 µg/mL (approx. 1.0 - 10.4 µM) | Complete inhibition of cell migration[13] |
| BALB/c 3T3 cells | 10 - 50 µM (approx. 4.8 - 24 µg/mL) | Cell rounding and arborization[9] |
Experimental Protocols & Visualizations
Mechanism of Action: this compound
This compound acts by capping the barbed end of F-actin, which is the primary site of actin monomer addition. This prevents filament elongation and leads to the eventual breakdown of actin stress fibers and other filamentous structures.
Caption: this compound binds to the barbed end of F-actin, blocking polymerization.
Experimental Workflow: Verifying Actin Disruption
To confirm that this compound has effectively disrupted the actin cytoskeleton, a combination of fluorescence microscopy and biochemical assays is recommended.
Caption: Workflow for verifying actin disruption using microscopy and biochemistry.
Protocol 1: Visualizing Actin Disruption with Phalloidin Staining
This protocol is for staining F-actin in adherent cells grown on coverslips to visualize the effects of this compound treatment.
Materials:
-
Cells grown on sterile glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (methanol-free recommended)[19]
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS (optional, for blocking)[19]
-
Fluorescently-conjugated phalloidin stock solution (e.g., conjugated to Alexa Fluor 488)
-
Mounting medium with DAPI (optional, for nuclear counterstain)
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of this compound for the appropriate time. Include a vehicle-treated control.
-
Wash: Gently wash the cells 2-3 times with pre-warmed PBS.[19]
-
Fixation: Fix the cells with 4% PFA in PBS for 10-20 minutes at room temperature.
-
Wash: Wash the cells 2-3 times with PBS.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.[20] This allows the phalloidin conjugate to enter the cells.
-
Wash: Wash the cells 2-3 times with PBS.
-
(Optional) Blocking: To reduce non-specific background staining, incubate cells with 1% BSA in PBS for 20-30 minutes.[19]
-
Phalloidin Staining: Dilute the fluorescent phalloidin conjugate in PBS (a common final concentration is 100-200 nM, but follow manufacturer's instructions).[21] Incubate the cells with the staining solution for 20-60 minutes at room temperature, protected from light.[21]
-
Final Washes: Wash the coverslips 2-3 times with PBS to remove unbound phalloidin.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium. If desired, use a medium containing DAPI to visualize nuclei.
-
Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter sets. Untreated cells should show clear, defined actin stress fibers, while treated cells should exhibit diffuse staining and a loss of these structures.[12]
Protocol 2: Quantifying F-actin/G-actin Ratio by Western Blot
This method separates filamentous (F-actin) and globular (G-actin) pools to quantify the extent of depolymerization.
Materials:
-
Treated and control cell pellets
-
F-actin stabilization and lysis buffer (e.g., LAS2 buffer from a kit, or a buffer containing detergents)[22]
-
Ultracentrifuge
-
SDS-PAGE equipment
-
Blocking buffer (e.g., 5% non-fat milk in TBST)[24]
-
Primary anti-actin antibody
-
HRP-conjugated secondary antibody[23]
-
Chemiluminescent detection reagent (ECL)[23]
Procedure:
-
Cell Lysis: After treatment, scrape and lyse cells in an ice-cold F-actin stabilization buffer. This buffer is designed to preserve the actin filaments during extraction.[22]
-
Low-Speed Centrifugation: Centrifuge the lysate at a low speed (e.g., 2,000 rpm) for 5 minutes to pellet unbroken cells and nuclei.[22]
-
Fractionation: Transfer the supernatant to an ultracentrifuge tube and spin at high speed (e.g., 100,000 x g) for 1 hour at 4°C.[22]
-
The supernatant contains the soluble globular actin (G-actin).
-
The pellet contains the insoluble filamentous actin (F-actin).
-
-
Sample Preparation: Carefully collect the supernatant (G-actin fraction). Resuspend the pellet (F-actin fraction) in an equal volume of lysis buffer, potentially containing a depolymerizing agent to solubilize the F-actin.
-
SDS-PAGE: Prepare both G-actin and F-actin fractions for electrophoresis by adding SDS-PAGE sample buffer and heating.[23] Load equal volumes of each fraction onto an SDS-polyacrylamide gel.[22]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.[24]
-
Antibody Incubation:
-
Detection: Wash the membrane again several times. Apply a chemiluminescent substrate (ECL) and image the blot.[23]
-
Analysis: Quantify the band intensities for actin in the G-actin and F-actin lanes using densitometry. A successful this compound treatment should result in a significant shift from the F-actin fraction (pellet) to the G-actin fraction (supernatant) compared to the untreated control.[22]
References
- 1. This compound disorganizes actin cytoarchitecture and inhibits initiation of DNA synthesis in 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of action of cytochalasin: evidence that it binds to actin filament ends - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of action of cytochalasin B on actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. This compound. Biological effects and binding to 3T3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound. Biological effects and binding to 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cytochalasin-Induced Actin Disruption of Polarized Enterocytes Can Augment Internalization of Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Phalloidin labeling protocol for optimal F-actin staining [abberior.rocks]
- 15. icr.ac.uk [icr.ac.uk]
- 16. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Actin Staining Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. researchgate.net [researchgate.net]
- 21. F-アクチンの蛍光染色プロトコール | Thermo Fisher Scientific - JP [thermofisher.com]
- 22. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 23. genscript.com [genscript.com]
- 24. resources.novusbio.com [resources.novusbio.com]
Validation & Comparative
A Comparative Guide to the Potency of Dihydrocytochalasin B and Cytochalasin D in Actin Polymerization Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the potency and mechanisms of action of two widely used actin polymerization inhibitors: dihydrocytochalasin B and cytochalasin D. The information presented is supported by experimental data to assist researchers in selecting the appropriate tool for their studies of the actin cytoskeleton.
Quantitative Comparison of Potency
| Parameter | This compound | Cytochalasin D | Reference(s) |
| Inhibition of Actin Depolymerization (Km) | Not Reported | 4.1 nM | [1] |
| Binding Affinity to F-actin (Kd) | Not Reported | ~2 nM | [1][2] |
| Relative Affinity for Actin Filaments | Lower than Cytochalasin D (CD > CE ≈ H2CB) | Higher than this compound | [3] |
| Relative Potency (Cellular Morphology) | Slightly less potent than Cytochalasin B | 5 to 8 times more potent than Cytochalasin B | [4] |
Mechanism of Action and Molecular Interaction
Both this compound and cytochalasin D exert their effects by disrupting actin filament dynamics. They primarily act by binding to the fast-growing "barbed" end of actin filaments, thereby blocking the addition of new actin monomers and inhibiting filament elongation.[3]
Cytochalasin D is a potent inhibitor that binds with high affinity to the barbed end of F-actin.[1] Crystal structure analysis has revealed that cytochalasin D binds in a hydrophobic cleft between subdomains 1 and 3 of the actin monomer.[5] This binding stabilizes the filament end and prevents both the association and dissociation of actin subunits.
This compound , a derivative of cytochalasin B, shares a similar mechanism of action. While it also targets the barbed end of actin filaments, competitive binding studies indicate that it has a comparatively lower affinity than cytochalasin D.[3] The structural difference, specifically the saturation of a double bond in the macrocyclic ring, likely accounts for this difference in potency.
The following diagram illustrates the signaling pathway of actin polymerization and the inhibitory action of these cytochalasins.
Caption: Inhibition of actin polymerization by targeting the barbed end.
Experimental Protocols
A widely used method to quantify the potency of actin polymerization inhibitors is the pyrene-actin fluorescence assay . This assay relies on the principle that the fluorescence of pyrene-labeled actin monomers increases significantly upon their incorporation into a polymer.
In Vitro Actin Polymerization Assay (Pyrene-Actin Fluorescence Assay)
Objective: To measure the rate of actin polymerization in the presence of varying concentrations of this compound or cytochalasin D to determine their inhibitory potency (e.g., IC50).
Materials:
-
Monomeric (G-) actin (unlabeled and pyrene-labeled)
-
General Actin Buffer (G-buffer): 5 mM Tris-HCl (pH 8.0), 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT
-
Polymerization Buffer (10x): 500 mM KCl, 20 mM MgCl2, 10 mM ATP
-
This compound and Cytochalasin D stock solutions (in DMSO)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~365 nm, Emission: ~407 nm)
Procedure:
-
Preparation of Actin Monomers: Reconstitute lyophilized actin in G-buffer to a final concentration of 10 µM. Prepare a working solution containing 5-10% pyrene-labeled G-actin. Keep on ice to prevent spontaneous polymerization.
-
Preparation of Inhibitors: Prepare a serial dilution of this compound and cytochalasin D in G-buffer. Include a DMSO-only control.
-
Assay Setup: In a 96-well black microplate, add the desired volume of the inhibitor dilutions.
-
Initiation of Polymerization: To initiate polymerization, add the actin monomer solution to each well, followed immediately by the addition of 1/10th volume of 10x Polymerization Buffer. Mix quickly and thoroughly.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths. Measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for a period sufficient for the polymerization to reach a plateau in the control wells (typically 30-60 minutes).
-
Data Analysis: Plot the fluorescence intensity as a function of time for each inhibitor concentration. The initial rate of polymerization can be determined from the slope of the linear phase of the curve. The IC50 value can be calculated by plotting the initial rates against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
The following diagram outlines the general workflow for this experimental protocol.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Crystal Structures of Monomeric Actin Bound to Cytochalasin D - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytochalasins inhibit nuclei-induced actin polymerization by blocking filament elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound. Biological effects and binding to 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crystal structures of monomeric actin bound to cytochalasin D - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydrocytochalasin B: A Specific Tool for Actin Research, A Comparative Guide
For researchers, scientists, and drug development professionals, the precise modulation of the actin cytoskeleton is crucial for understanding a myriad of cellular processes. Dihydrocytochalasin B (H2CB) has emerged as a valuable tool for these investigations. This guide provides a comprehensive comparison of H2CB with other common actin inhibitors, focusing on specificity, efficacy, and experimental applications. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided for key validation assays.
This compound, a derivative of cytochalasin B, disrupts the intricate dynamics of the actin cytoskeleton, a key component in cell motility, division, and morphology.[1][2] While it shares a mechanism of action with other cytochalasins, its distinct pharmacological profile warrants a closer examination for researchers selecting the optimal tool for their specific experimental needs.
Comparative Analysis of Actin Inhibitors
To facilitate the selection of the most appropriate actin inhibitor, the following table summarizes the key characteristics of this compound and its common alternatives.
| Inhibitor | Mechanism of Action | Target | Reported IC50/Kd | Key Off-Target Effects/Notes |
| This compound | Inhibits actin polymerization by binding to the barbed (+) end of actin filaments.[3][4][5] | F-actin | Slightly less potent than Cytochalasin B.[2] Specific IC50/Kd for actin polymerization not readily available in searched literature. | Does not inhibit glucose transport, unlike Cytochalasin B.[1][2] |
| Cytochalasin D | Binds to the barbed (+) end of F-actin, inhibiting the addition of new actin subunits.[6] Can also sever actin filaments. | F-actin | IC50: ~25 nM for actin polymerization inhibition.[6] | May affect microtubule organization at higher concentrations. Can induce apoptosis through p53-dependent pathways.[6] |
| Latrunculin A | Sequesters G-actin monomers, preventing their incorporation into filaments.[7] | G-actin | Kd: ~0.1 µM for ATP-actin.[8] | Can affect cell cycle progression.[9] |
| Jasplakinolide | Stabilizes F-actin by promoting polymerization and preventing depolymerization.[10] | F-actin | Kd: ~15 nM for binding to F-actin.[10] | Can induce apoptosis through a caspase-3-like protease-dependent pathway.[10] |
Experimental Validation Protocols
The following are detailed protocols for common assays used to validate the specificity and efficacy of actin inhibitors.
Pyrene-Actin Polymerization Assay
This assay measures the rate of actin polymerization in vitro by monitoring the fluorescence increase of pyrene-labeled actin monomers as they incorporate into filaments.
Materials:
-
Pyrene-labeled G-actin
-
Unlabeled G-actin
-
G-buffer (2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.5 mM DTT, 0.1 mM CaCl2)
-
10x Polymerization Buffer (500 mM KCl, 20 mM MgCl2, 10 mM ATP)
-
Test compounds (e.g., this compound)
-
Fluorometer
Procedure:
-
Prepare a 10% pyrene-labeled G-actin solution by mixing with unlabeled G-actin in G-buffer on ice.
-
Incubate the actin solution with the test compound or vehicle control for 5 minutes at room temperature.
-
Initiate polymerization by adding 1/10th volume of 10x Polymerization Buffer.
-
Immediately place the sample in a fluorometer and record the fluorescence intensity (Excitation: 365 nm, Emission: 407 nm) at regular intervals for 30-60 minutes.
-
Plot fluorescence intensity versus time to obtain polymerization curves. The initial slope of the curve is proportional to the rate of actin polymerization.
Scratch Wound Healing Assay
This assay assesses the effect of actin inhibitors on cell migration, a process heavily dependent on actin dynamics.
Materials:
-
Confluent cell monolayer in a multi-well plate
-
Pipette tip (e.g., p200)
-
Cell culture medium with and without serum
-
Test compounds
-
Microscope with a camera
Procedure:
-
Culture cells to form a confluent monolayer.
-
Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
-
Gently wash the wells with serum-free medium to remove dislodged cells.
-
Add fresh medium containing the test compound or vehicle control.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the scratch in the control well is closed.
-
Measure the width of the scratch at different time points and calculate the percentage of wound closure.
Immunofluorescence Staining of the Actin Cytoskeleton
This technique allows for the direct visualization of the actin filament network within cells, revealing changes in morphology and organization upon treatment with inhibitors.
Materials:
-
Cells cultured on coverslips
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Phalloidin (B8060827) conjugated to a fluorescent dye (e.g., Alexa Fluor 488 Phalloidin)
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fix cells with 4% PFA in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Wash the cells three times with PBS.
-
Incubate the cells with fluorescently labeled phalloidin (diluted in PBS containing 1% BSA) for 20-30 minutes at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the actin cytoskeleton using a fluorescence microscope.
Impact on Cellular Signaling Pathways
The disruption of the actin cytoskeleton by these inhibitors has profound effects on various signaling pathways. Understanding these interactions is critical for interpreting experimental results.
Rho GTPase Signaling
The Rho family of small GTPases (including Rho, Rac, and Cdc42) are master regulators of the actin cytoskeleton.[11] Their activity is tightly controlled by guanine (B1146940) nucleotide exchange factors (GEFs), GTPase-activating proteins (GAPs), and guanine nucleotide dissociation inhibitors (GDIs).[12] this compound, by directly targeting actin filaments, can be used to investigate the downstream consequences of Rho GTPase signaling on cytoskeletal organization and cell behavior.
PI3K/Akt Signaling
The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival.[13] Cytochalasin D has been shown to affect this pathway, although the precise mechanisms are still under investigation. Disrupting the actin cytoskeleton can influence the localization and activity of signaling molecules, thereby impacting downstream Akt targets.[14]
Cell Cycle Progression
Actin dynamics are essential for several stages of the cell cycle, particularly cytokinesis. Latrunculin A, by sequestering G-actin, can lead to a failure of cytokinesis and subsequent cell cycle arrest.[9] This makes it a useful tool for studying the role of the actin cytoskeleton in cell division.
Apoptosis
The integrity of the actin cytoskeleton can influence the apoptotic signaling cascade. Jasplakinolide, by stabilizing actin filaments, has been shown to induce apoptosis in various cell types through a pathway involving the activation of caspase-3, a key executioner caspase.[10]
Conclusion
This compound is a specific and effective tool for studying the actin cytoskeleton. Its key advantage over its parent compound, cytochalasin B, is its lack of effect on glucose transport, which simplifies the interpretation of experimental results in many contexts. When compared to other actin inhibitors like cytochalasin D, latrunculin A, and jasplakinolide, the choice of agent should be guided by the specific scientific question and the desired mechanism of actin disruption. By carefully considering the information and protocols presented in this guide, researchers can confidently select and validate the most appropriate tool to advance their understanding of actin-dependent cellular processes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound. Biological effects and binding to 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Actin polymerization induced by a motility-related high-affinity cytochalasin binding complex from human erythrocyte membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Actin polymerization induced by a motility-related high-affinity cytochalasin binding complex from human erythrocyte membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. apexbt.com [apexbt.com]
- 7. Latrunculin A & B - Potent Actin Polymerization Inhibitors - Nordic Biosite [nordicbiosite.com]
- 8. Latrunculin - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Jasplakinolide Induces Apoptosis in Various Transformed Cell Lines by a Caspase-3-Like Protease-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rho GTPases control specific cytoskeleton-dependent functions of hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. PI3K/AKT Signaling Tips the Balance of Cytoskeletal Forces for Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Comparative Analysis of Cytochalasins on Cell Motility: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of the effects of various cytochalasins on cell motility. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways to facilitate a deeper understanding of these potent actin cytoskeleton inhibitors.
Abstract
Cytochalasins are a group of fungal metabolites widely used in cell biology to study the role of actin in various cellular processes, including cell motility. By interacting with actin filaments, they disrupt actin dynamics, leading to profound effects on cell migration, invasion, and division. This guide compares the effects of different cytochalasins on cell motility, providing quantitative data from key experimental assays, detailed methodologies for reproducing these experiments, and diagrams of the involved signaling pathways.
Comparative Efficacy of Cytochalasins on Cell Motility
The inhibitory effects of cytochalasins on cell motility are concentration-dependent and vary between different members of the family. The following tables summarize quantitative data from wound healing and transwell migration assays, two of the most common methods for assessing cell migration.
Table 1: Effect of Cytochalasins on Wound Healing Assay
| Cytochalasin | Cell Line | Concentration | Observation | Reference |
| Cytochalasin B | Various | 1 µg/ml | Varied effects including depolymerization of F-actin, promotion of polymerization, and redistribution of actin depending on cell type and density.[1] | [1] |
| Cytochalasin D | Fibroblasts | 1 µM | Significant inhibition of wound closure.[2] | [2] |
| Cytochalasin D | 3T3 cells | 1-100 nM | Dose-dependent impairment of wound healing.[3] | [3] |
| Cytochalasin D | EPC2, CP-A, HeLa, Swiss 3T3, HME1, MCF 10A, MCF7, MDA-MB-231 | Not Specified | Significant inhibition of migration in most cell lines.[4] | [4] |
Table 2: Effect of Cytochalasins on Transwell Migration Assay
| Cytochalasin | Cell Line | Concentration | Observation | Reference |
| Cytochalasin D | HT-1080 | Not Specified | Significant decrease in migration.[5] | [5] |
| Cytochalasin D | Rat1 fibroblasts | Not Specified | Inhibition of PDGF-BB-stimulated invasion into 3D collagen matrices.[6][7] | [6][7] |
Note: Comprehensive quantitative data comparing multiple cytochalasins in a transwell migration assay is limited in the available literature.
A comparative study on the effects of 24 different cytochalasins, including B, C, D, and H, on cellular events revealed that their relative effectiveness is generally consistent across different assays, suggesting a common mechanism of action primarily through interaction with actin.[8][9]
Mechanism of Action: Disruption of Actin Dynamics and Rho GTPase Signaling
Cytochalasins exert their effects on cell motility primarily by disrupting the dynamics of the actin cytoskeleton. They are known to bind to the barbed (fast-growing) end of actin filaments, which inhibits the addition of new actin monomers and leads to a net depolymerization of existing filaments.[10][11][12] This interference with actin polymerization directly impacts the formation of essential migratory structures like lamellipodia and filopodia.[10]
The regulation of the actin cytoskeleton is intricately linked to the Rho family of small GTPases, which act as molecular switches to control various cellular processes, including cell migration.[13][14] The three main members of this family, RhoA, Rac1, and Cdc42, play distinct roles:
-
Cdc42: Induces the formation of filopodia and is involved in establishing cell polarity.[13]
-
Rac1: Promotes the formation of lamellipodia and membrane ruffles at the leading edge of migrating cells.[13]
-
RhoA: Is involved in the formation of stress fibers and focal adhesions, contributing to cell contraction and adhesion.[13]
By disrupting the actin cytoskeleton, cytochalasins indirectly affect the signaling pathways regulated by these GTPases. The precise differential effects of various cytochalasins on the activation of individual Rho GTPases are an area of ongoing research.
Experimental Protocols
Reproducible and well-controlled experiments are crucial for the comparative analysis of cytochalasin effects. Below are detailed protocols for the wound healing and transwell migration assays.
Wound Healing (Scratch) Assay
This assay measures collective cell migration.
Materials:
-
Cultured cells grown to a confluent monolayer in a multi-well plate
-
Pipette tips (e.g., 200 µL)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium (serum-free or low-serum to minimize proliferation)
-
Cytochalasin stock solutions (dissolved in DMSO)
-
Inverted microscope with a camera
Procedure:
-
Culture cells to form a confluent monolayer in a 12-well or 24-well plate.[15]
-
Using a sterile pipette tip, create a straight scratch or "wound" through the center of the monolayer.[15][16]
-
Gently wash the wells with PBS to remove detached cells.[15]
-
Replace the PBS with fresh, serum-free or low-serum medium containing the desired concentration of the cytochalasin to be tested. A vehicle control (DMSO) should be included.
-
Place the plate on a microscope stage within an incubator to maintain temperature and CO2 levels.
-
Capture images of the wound at the beginning of the experiment (time 0) and at regular intervals (e.g., every 4-8 hours) until the wound in the control well is nearly closed.[15]
-
Analyze the images to measure the width or area of the wound at each time point. The rate of wound closure can then be calculated.
Data Analysis: The percentage of wound closure can be calculated using the following formula: % Wound Closure = [(Initial Wound Area - Wound Area at Time T) / Initial Wound Area] x 100
Transwell Migration Assay (Boyden Chamber Assay)
This assay assesses the migration of individual cells through a porous membrane towards a chemoattractant.
Materials:
-
Transwell inserts with a specific pore size (e.g., 8 µm for many cell types)
-
Multi-well companion plates
-
Cultured cells
-
Serum-free medium and medium containing a chemoattractant (e.g., 10% FBS)
-
Cytochalasin stock solutions
-
Cotton swabs
-
Fixing solution (e.g., methanol)
-
Staining solution (e.g., Crystal Violet)
-
Inverted microscope
Procedure:
-
Add medium containing a chemoattractant to the lower chamber of the companion plate.[17][18]
-
Prepare a cell suspension in serum-free medium.
-
Add the desired concentration of cytochalasin or vehicle control to the cell suspension.
-
Seed the cell suspension into the upper chamber of the Transwell insert.[17]
-
Place the Transwell insert into the well of the companion plate.
-
Incubate the plate for a period sufficient for cells to migrate through the membrane (e.g., 4-24 hours), depending on the cell type.[19]
-
After incubation, remove the non-migrated cells from the upper surface of the membrane by gently swabbing with a cotton swab.[17]
-
Fix the migrated cells on the lower surface of the membrane with a fixing solution.[20]
-
Stain the fixed cells with a staining solution.[20]
-
Wash the inserts to remove excess stain.
-
Count the number of stained, migrated cells in several random fields of view using a microscope.
Data Analysis: The number of migrated cells per field is averaged for each condition. The results can be expressed as the percentage of migration relative to the control.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams were created using the DOT language.
Caption: Rho GTPase signaling in cell motility and the inhibitory action of cytochalasins.
Caption: Standard experimental workflows for cell motility assays.
Conclusion
Cytochalasins are invaluable tools for dissecting the molecular mechanisms of cell motility. While they share a common target in the actin cytoskeleton, their specific effects can vary. This guide provides a foundational understanding of their comparative efficacy and the experimental approaches used to assess their impact. Further research is needed to fully elucidate the differential effects of the diverse range of cytochalasins on specific Rho GTPase signaling pathways, which will undoubtedly provide more nuanced insights into the complex regulation of cell migration.
References
- 1. Comparative study on effects of cytochalasins B and D on F-actin content in different cell lines and different culture conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The effect of blebbistatin and cytochalasin-D on the migration capacity of mouse embryonic fibroblasts | Axion Biosystems [axionbiosystems.com]
- 4. researchgate.net [researchgate.net]
- 5. cellomaticsbio.com [cellomaticsbio.com]
- 6. cn.aminer.org [cn.aminer.org]
- 7. researchgate.net [researchgate.net]
- 8. Correlation between effects of 24 different cytochalasins on cellular structures and cellular events and those on actin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Rho GTPases Control Polarity, Protrusion, and Adhesion during Cell Movement | Semantic Scholar [semanticscholar.org]
- 14. Signaling networks of Rho GTPases in cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. med.virginia.edu [med.virginia.edu]
- 16. youtube.com [youtube.com]
- 17. corning.com [corning.com]
- 18. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 19. scientificlabs.co.uk [scientificlabs.co.uk]
- 20. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
Dihydrocytochalasin B: A Focused Look at On-Target Efficacy and Cross-Reactivity
A Comparative Guide for Researchers in Cell Biology and Drug Discovery
Dihydrocytochalasin B (H2CB), a semi-synthetic derivative of cytochalasin B (CB), is a valuable tool for researchers studying the actin cytoskeleton and its role in various cellular processes. Its primary mechanism of action involves the inhibition of actin polymerization, leading to disruptions in cell motility, morphology, and cytokinesis. A key advantage of this compound is its refined target profile compared to its parent compound, particularly its lack of significant interaction with glucose transporters. This guide provides a comparative analysis of this compound's cross-reactivity with other cellular components, supported by experimental data and detailed protocols.
Distinguishing On-Target and Off-Target Effects
The utility of any chemical probe hinges on its specificity. While all cytochalasins share the primary target of actin, their off-target effects can vary, leading to potentially confounding experimental results. This compound has been characterized as a more specific inhibitor of actin-related processes compared to cytochalasin B.
Primary Target: Actin Polymerization
This compound, like other members of the cytochalasin family, binds to the barbed, fast-growing end of actin filaments.[1] This "capping" action prevents the addition of new actin monomers, thereby inhibiting the elongation of the filament.[1] This disruption of the actin cytoskeleton is the basis for its observed effects on cell division, motility, and morphology.[1][2] Competitive binding studies have shown that this compound displaces [3H]cytochalasin B from its high-affinity binding sites, confirming a shared target related to cell motility and morphology.[3][4] However, the potency of this compound in inhibiting actin polymerization is slightly less than that of cytochalasin B and significantly less than cytochalasin D.[5]
Key Distinction: Lack of Glucose Transporter Inhibition
A significant and well-documented off-target effect of cytochalasin B is the inhibition of glucose transport across the cell membrane.[6] This can introduce metabolic variables into experiments, making it difficult to isolate the effects of actin disruption. This compound is a valuable control in this regard, as it does not inhibit glucose transport.[5][6] This allows researchers to dissect the cellular phenotypes arising specifically from the disruption of the actin cytoskeleton versus those caused by metabolic stress.[6]
Quantitative Comparison of Cellular Effects
The following table summarizes the known cellular effects of this compound in comparison to other cytochalasins.
| Cellular Process | This compound (H2CB) | Cytochalasin B (CB) | Cytochalasin D (CD) | Supporting Evidence |
| Actin Polymerization Inhibition | Yes | Yes | Yes (most potent) | [5] |
| Inhibition of Glucose Transport | No | Yes | Weaker than CB | [6] |
| Induction of Morphological Changes | Yes (slightly less potent than CB) | Yes | Yes (5-8 times more potent than CB) | [2][3][4] |
| Inhibition of Cytokinesis | Yes (e.g., at 10 µM in HeLa cells) | Yes | Yes | [7] |
| Effect on Cell Cycle | Induces tetraploidy and G1 arrest in REF-52 cells | Can induce multinucleation | Can affect cell cycle progression | [7] |
Potential for Other Off-Target Interactions
Experimental Protocols
To aid in the design of robust experiments, detailed methodologies for key assays are provided below.
Protocol 1: Competitive Radioligand Binding Assay for Actin Filament Binding
This protocol is adapted from studies on cytochalasin binding to actin filaments.
Objective: To determine the relative binding affinity of this compound and other compounds to the high-affinity cytochalasin binding sites on F-actin.
Materials:
-
Purified F-actin
-
[3H]Cytochalasin B (radioligand)
-
Unlabeled this compound, cytochalasin B, and cytochalasin D (competitors)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a series of dilutions of the unlabeled competitor compounds (this compound, etc.).
-
In a 96-well plate, combine a constant concentration of F-actin, a constant concentration of [3H]Cytochalasin B (typically at or below its Kd), and varying concentrations of the competitor.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Plot the percentage of specific binding of [3H]Cytochalasin B as a function of the competitor concentration.
-
Calculate the IC50 value for each competitor, which represents the concentration required to displace 50% of the radioligand binding.
Protocol 2: Measurement of Cellular Glucose Uptake
This protocol is based on the use of a glucose analog, 2-deoxyglucose (2-DG), to measure glucose transport inhibition.
Objective: To compare the effects of this compound and cytochalasin B on glucose uptake in a cell-based assay.
Materials:
-
Adherent cells cultured in a 96-well plate
-
This compound and cytochalasin B
-
Glucose-free and serum-free medium
-
2-Deoxy-D-[3H]glucose or a non-radioactive 2-DG uptake assay kit
-
Cell lysis buffer
-
Scintillation counter or plate reader
Procedure:
-
Seed cells in a 96-well plate and grow to confluency.
-
Wash the cells with a glucose-free medium.
-
Pre-incubate the cells with varying concentrations of this compound, cytochalasin B, or a vehicle control in glucose-free medium for a specified time (e.g., 20-30 minutes).
-
Add 2-deoxy-D-[3H]glucose to each well and incubate for a short period (e.g., 10 minutes).
-
Aspirate the medium and rapidly wash the cells with ice-cold PBS to stop glucose uptake.
-
Lyse the cells with a suitable lysis buffer.
-
Transfer the lysate to a scintillation vial and measure the radioactivity.
-
Normalize the results to the protein concentration in each well.
-
Plot the percentage of glucose uptake relative to the vehicle control as a function of the compound concentration.
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the primary signaling pathway affected by this compound and a typical experimental workflow for its characterization.
Caption: this compound's mechanism of action.
Caption: Experimental workflow for comparative analysis.
References
- 1. promega.com [promega.com]
- 2. pnas.org [pnas.org]
- 3. fujifilmcdi.com [fujifilmcdi.com]
- 4. This compound. Biological effects and binding to 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Actin polymerization induced by a motility-related high-affinity cytochalasin binding complex from human erythrocyte membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Video: Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes [jove.com]
A Quantitative Comparison of Morphological Changes Induced by Different Cytochalasins
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Cytochalasin-Induced Cytoskeletal Disruption
Cytochalasins are a group of fungal metabolites widely used in cell biology research to study the role of actin in various cellular processes. By disrupting actin polymerization, these compounds induce distinct morphological changes, making them valuable tools for investigating cytoskeletal dynamics, cell motility, and division. This guide provides a quantitative comparison of the morphological alterations induced by three commonly used cytochalasins: Cytochalasin B, Cytochalasin D, and Cytochalasin H. The information presented is supported by experimental data and includes detailed methodologies for key experiments.
Executive Summary
This guide offers a comparative analysis of Cytochalasin B, D, and H, focusing on their quantitative effects on cell morphology. All three compounds disrupt the actin cytoskeleton, leading to significant changes in cell shape, however, their potency and the specific morphological outcomes can vary.
-
Cytochalasin D is generally considered the most potent of the three in disrupting actin polymerization and inducing morphological changes at lower concentrations.[1]
-
Cytochalasin B also effectively disrupts the actin cytoskeleton but is also known to inhibit glucose transport, which can be a confounding factor in some experimental setups.
-
Cytochalasin H is a less-studied analog but has been shown to induce apoptosis and inhibit cell migration, with its primary mechanism also being the disruption of the actin cytoskeleton.[2]
Quantitative data reveals that treatment with Cytochalasin B and D leads to a significant decrease in cell spreading and an increase in cell circularity, indicative of cell rounding.[3][4] Furthermore, these cytochalasins cause a marked reduction in the number of actin stress fibers. While direct quantitative comparisons across numerous studies are challenging due to variations in cell types, concentrations, and treatment durations, the available data consistently points to Cytochalasin D as having a more pronounced effect at lower concentrations compared to Cytochalasin B. Quantitative morphological data for Cytochalasin H is limited in the current literature.
Quantitative Comparison of Morphological Changes
The following tables summarize the quantitative effects of Cytochalasin B and D on various morphological parameters. Data has been compiled from multiple studies to provide a comparative overview. It is important to note that the specific values can vary depending on the cell line, experimental conditions, and analysis methods used.
Table 1: Effect of Cytochalasin B and D on Cell Area and Circularity
| Cytochalasin | Concentration | Cell Line | Change in Cell Area | Change in Circularity/Roundness | Reference |
| Cytochalasin B | 0.6 µM | HeLa | Significant Decrease | Significant Increase | [4] |
| 5 µg/mL | CHO | Rounding up of cells | Qualitative Increase | [5] | |
| Cytochalasin D | 10 µM | Tenocytes | Significant Decrease | Significant Increase | [6] |
| 2 µM | Fibroblasts | - | Significant Increase (70±7% of cells) | [7] |
Table 2: Effect of Cytochalasin B and D on Actin Stress Fibers
| Cytochalasin | Concentration | Cell Line | Change in Actin Stress Fibers | Reference |
| Cytochalasin B | 0.6 µM | HeLa | Significant Disruption | [4] |
| Cytochalasin D | 20 µM | NIH 3T3 | Significant Decrease in F-actin fibers | [8] |
| 10 µM | Fibroblasts | Complete disruption after 30 min | [7] |
Table 3: Comparative Potency of Cytochalasins (IC50 Values)
| Cytochalasin | Assay | Cell Line/System | IC50 Value | Reference |
| Cytochalasin B | Cytotoxicity | L929 | 1.3 µM | [9] |
| K V 1.5 blocker | - | 4 µM | ||
| Cytochalasin D | Actin Polymerization Inhibition | - | 25 nM | [1] |
| Cytotoxicity | CT26 | Dose-dependent | [1] |
Signaling Pathways and Mechanism of Action
Cytochalasins exert their effects by directly interacting with actin filaments. They bind to the barbed (fast-growing) end of F-actin, which prevents the addition of new actin monomers and leads to the disassembly of existing filaments.[10] This disruption of the actin cytoskeleton interferes with signaling pathways that regulate cell morphology, primarily the Rho family of small GTPases.
The Rho GTPases, including RhoA, Rac1, and Cdc42, are master regulators of the actin cytoskeleton.[11][12][13]
-
RhoA is typically associated with the formation of contractile actin-myosin stress fibers.
-
Rac1 promotes the formation of lamellipodia and membrane ruffles.
-
Cdc42 is involved in the formation of filopodia.
By inhibiting actin polymerization, cytochalasins disrupt the downstream effects of these GTPases, leading to the observed morphological changes such as loss of stress fibers, retraction of protrusions, and cell rounding.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., HeLa, NIH 3T3, or a cell line relevant to your research) on glass coverslips in a multi-well plate at a density that allows for individual cell analysis after treatment. Allow cells to adhere and grow for 24 hours in a standard cell culture incubator (37°C, 5% CO2).
-
Cytochalasin Preparation: Prepare stock solutions of Cytochalasin B, D, and H in DMSO. On the day of the experiment, dilute the stock solutions to the desired final concentrations in pre-warmed cell culture medium.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different cytochalasins at various concentrations. Include a vehicle control (DMSO) at the highest concentration used for the cytochalasins.
-
Incubation: Incubate the cells for the desired period (e.g., 30 minutes, 1 hour, 24 hours) in the cell culture incubator.
Phalloidin (B8060827) Staining for F-actin Visualization
-
Fixation: After treatment, wash the cells once with pre-warmed phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS. Block non-specific binding by incubating with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes at room temperature.
-
Phalloidin Staining: Dilute fluorescently-conjugated phalloidin (e.g., Phalloidin-iFluor 488) in 1% BSA in PBS according to the manufacturer's instructions. Incubate the cells with the phalloidin solution for 20-60 minutes at room temperature, protected from light.
-
Nuclear Staining (Optional): Wash the cells three times with PBS. Counterstain the nuclei with a fluorescent DNA dye such as DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes.
-
Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
Image Acquisition and Quantitative Analysis
-
Microscopy: Acquire images using a fluorescence microscope equipped with appropriate filters for the chosen fluorophores. Capture images of multiple fields of view for each experimental condition to ensure a representative sample size.
-
Image Analysis Software: Use image analysis software such as ImageJ or CellProfiler for quantitative analysis.
-
Segmentation: Segment individual cells based on the phalloidin staining to define the cell boundaries.
-
Morphological Measurements:
-
Cell Area: Measure the total pixel area of each segmented cell.
-
Circularity/Roundness: Calculate a shape descriptor to quantify how close the cell shape is to a perfect circle. In ImageJ, this is calculated as 4π(area/perimeter^2), where a value of 1.0 indicates a perfect circle.
-
Aspect Ratio: Measure the ratio of the major to the minor axis of the best-fitting ellipse for each cell.
-
Stress Fiber Quantification: Use plugins or custom scripts to identify and count the number of actin stress fibers per cell and measure their length and thickness.
-
-
Statistical Analysis: Perform statistical analysis (e.g., t-test, ANOVA) to determine the significance of the observed morphological changes between control and treated groups.
Conclusion
Cytochalasins B, D, and H are potent disruptors of the actin cytoskeleton, each inducing significant morphological changes in cells. Quantitative analysis reveals that Cytochalasin D is generally more potent than Cytochalasin B in causing cell rounding and stress fiber disassembly. While quantitative data for Cytochalasin H is less available, its role in inducing apoptosis and inhibiting migration highlights its utility in cancer research. The choice of cytochalasin should be guided by the specific research question, considering the potency and potential off-target effects of each compound. The experimental protocols provided in this guide offer a robust framework for researchers to quantitatively assess the morphological impact of these and other cytoskeletal-targeting agents.
References
- 1. apexbt.com [apexbt.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
- 5. CYCLIC CHANGES IN THE CELL SURFACE: II. The Effect of Cytochalasin B on the Surface Morphology of Synchronized Chinese Hamster Ovary Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Comprehensive Cell Biological Investigation of Cytochalasin B Derivatives with Distinct Activities on the Actin Network - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.biologists.com [journals.biologists.com]
- 11. Dynamics of the Rho-family small GTPases in actin regulation and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Unveiling the Synergistic Potential of Dihydrocytochalasin B in Combination Cancer Therapy
A Comparative Guide for Researchers and Drug Development Professionals
The quest for more effective and less toxic cancer therapies has led to a growing interest in combination treatments. Dihydrocytochalasin B (DCB), a mycotoxin known for its ability to disrupt the actin cytoskeleton, has emerged as a promising candidate for enhancing the efficacy of conventional anti-cancer drugs. This guide provides a comprehensive comparison of the synergistic effects of this compound with key anti-cancer agents, supported by experimental data, to inform future research and drug development endeavors.
Quantitative Analysis of Synergistic Effects
Recent in vitro studies have demonstrated that this compound exhibits significant synergistic activity when combined with paclitaxel (B517696) and doxorubicin (B1662922), particularly in multidrug-resistant cancer cell lines. The following tables summarize the key quantitative data from these studies, highlighting the enhanced cytotoxic effects and the potential for dose reduction of conventional chemotherapeutic agents.
Table 1: Synergistic Effects of this compound (DCB) with Doxorubicin and Paclitaxel in Human Ovarian Carcinoma Cell Lines
| Cell Line | Drug Combination | IC50 (Single Agent) (nM) | IC50 (Combination) (nM) | Combination Index (CI) | Dose Reduction Index (DRI) |
| SKOV3 | Doxorubicin | 28.1 ± 3.2 | - | - | - |
| DCB | 380 ± 21 | - | - | - | |
| Doxorubicin + DCB | - | - | 0.82 | Doxorubicin: 1.8, DCB: 2.5 | |
| Paclitaxel | 3.9 ± 0.4 | - | - | - | |
| Paclitaxel + DCB | - | - | 0.89 | Paclitaxel: 1.4, DCB: 3.1 | |
| SKVLB1 | Doxorubicin | 2900 ± 150 | - | - | - |
| DCB | 420 ± 35 | - | - | - | |
| Doxorubicin + DCB | - | - | 0.45 | Doxorubicin: 7.2, DCB: 2.8 | |
| Paclitaxel | 3900 ± 210 | - | - | - | |
| Paclitaxel + DCB | - | - | 0.51 | Paclitaxel: 6.8, DCB: 2.3 |
Data extracted from Trendowski et al., 2015.[1][2]
Table 2: Synergistic Effects of this compound (DCB) with Doxorubicin in Murine Leukemia Cells
| Cell Line | Drug Combination | IC50 (Single Agent) (µM) | Combination Index (CI) |
| P388/ADR | Doxorubicin | 1.2 ± 0.1 | - |
| DCB | 0.5 ± 0.04 | - | |
| Doxorubicin + DCB | - | < 1.0 (Synergistic) |
Data extracted from Trendowski et al., 2014.[3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the replication and extension of these findings.
Cell Lines and Culture:
-
Human Ovarian Carcinoma: SKOV3 (drug-sensitive) and SKVLB1 (multidrug-resistant) cell lines were used.[1][2]
-
Murine Leukemia: P388/ADR (doxorubicin-resistant) cells were utilized.[3]
-
All cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity and Synergy Assays:
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 4 x 10^4 cells/mL.[2]
-
Drug Treatment: After a 24-hour incubation period, cells were treated with varying concentrations of this compound, doxorubicin, or paclitaxel, both alone and in combination, for 48 or 96 hours.[2]
-
Viability Assessment: Cell viability was determined using the methylene (B1212753) blue assay or the XTT assay.[2]
-
Data Analysis:
-
IC50 values , the concentration of a drug that inhibits cell growth by 50%, were calculated from dose-response curves.
-
Combination Index (CI) values were calculated using the Chou-Talalay method to determine the nature of the drug interaction (synergism: CI < 1, additive effect: CI = 1, antagonism: CI > 1).[2][4]
-
Dose Reduction Index (DRI) was calculated to quantify the extent to which the dose of one drug in a synergistic combination can be reduced to achieve a given effect level.[2]
-
Mechanism of Synergism: A Proposed Model
The synergistic effect of this compound with anti-cancer drugs, particularly in multidrug-resistant cells, is thought to stem from its ability to inhibit the function of P-glycoprotein (P-gp) and potentially other ATP-binding cassette (ABC) transporters.[1][2] These transporters are often overexpressed in cancer cells and are responsible for effluxing chemotherapeutic drugs, thereby reducing their intracellular concentration and efficacy.
Caption: Proposed mechanism of this compound synergy.
By inhibiting these efflux pumps, this compound increases the intracellular accumulation and retention of co-administered anti-cancer drugs, leading to enhanced cytotoxicity and the induction of apoptosis. Furthermore, its primary action of disrupting the actin cytoskeleton may also contribute to the overall anti-cancer effect.[1][2]
Conclusion and Future Directions
The presented data strongly suggest that this compound holds significant potential as a synergistic agent in cancer chemotherapy. Its ability to overcome multidrug resistance by inhibiting drug efflux pumps makes it a particularly attractive candidate for combination therapies. Further in-depth studies are warranted to fully elucidate the molecular mechanisms underlying this synergy and to evaluate its efficacy and safety in preclinical and clinical settings. The development of drug delivery systems that can co-deliver this compound and conventional chemotherapeutics may further enhance their therapeutic index and clinical utility.
References
- 1. Effects of cytochalasin congeners, microtubule-directed agents, and doxorubicin alone or in combination against human ovarian carcinoma cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of cytochalasin congeners, microtubule-directed agents, and doxorubicin alone or in combination against human ovarian carcinoma cell lines in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemotherapy with cytochalasin congeners in vitro and in vivo against murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Dihydrocytochalasin B: A Comparative Analysis of its Effects on Normal and Transformed Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of dihydrocytochalasin B on normal versus transformed cells, supported by available experimental data. This compound, a derivative of cytochalasin B, is a potent disruptor of the actin cytoskeleton, impacting fundamental cellular processes such as cell division, motility, and morphology. Understanding its differential effects on normal and cancerous cells is crucial for evaluating its potential as a therapeutic agent.
Key Differential Effects: An Overview
This compound and its analogue, cytochalasin B, exhibit distinct effects on normal and transformed cells, primarily stemming from their differing responses to actin filament disruption. While both cell types experience morphological changes and inhibition of cytokinesis, a key divergence lies in the regulation of DNA synthesis and cell cycle progression.
Normal cells, such as Swiss/3T3 fibroblasts, respond to this compound by arresting in the G1 phase of the cell cycle, thereby halting DNA synthesis.[1][2] This G1 arrest is a crucial checkpoint that prevents the proliferation of cells with a compromised cytoskeleton.
In stark contrast, transformed cells, including those transformed by SV40 or Moloney murine sarcoma virus, bypass this G1 checkpoint and continue to replicate their DNA and undergo nuclear division even in the presence of this compound.[2][3] This uncoupling of nuclear division from cytokinesis (cell division) leads to the characteristic formation of multinucleated cells in transformed populations.[3] This fundamental difference in cell cycle control highlights a potential therapeutic window for targeting cancer cells.
Data Presentation: A Quantitative Comparison
While direct comparative studies with extensive quantitative data for this compound on a matched pair of normal and transformed cell lines are limited, we can compile relevant data from studies on cytochalasins to illustrate the differential cytotoxicity.
| Compound | Cell Line | Cell Type | Assay | IC50 | Citation |
| Cytochalasin B | HeLa | Human Cervical Carcinoma | WST-8 | 7.9 µM | [4] |
| Cytochalasin H | U87MG | Human Malignant Glioma | MTT | Inhibited proliferation at 10 µM | [5][6][7] |
| Cytochalasin H | HEK | Normal Human Embryonic Kidney | MTT | No significant toxicity observed | [5][6][7] |
Note: IC50 is the half-maximal inhibitory concentration.
Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxic effects of this compound.
-
Cell Seeding: Plate normal and transformed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound or vehicle control.
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This protocol outlines the detection of apoptosis in cells treated with this compound.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Migration Assay (Transwell Assay)
This protocol provides a method to assess the effect of this compound on cell migration.
-
Insert Preparation: Place Transwell inserts (typically with 8 µm pores) into a 24-well plate.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Cell Seeding: Seed serum-starved cells in serum-free medium containing this compound or vehicle control into the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate for a period that allows for cell migration (e.g., 12-24 hours).
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the bottom of the membrane with methanol (B129727) and stain with a solution such as crystal violet.
-
Quantification: Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.
Mandatory Visualization
Signaling Pathway: Differential Cell Cycle Control
Caption: Differential cell cycle response to this compound.
Experimental Workflow: Transwell Migration Assay
Caption: Workflow for assessing cell migration with this compound.
Logical Relationship: Mechanism of Action
Caption: Mechanism of this compound's cellular effects.
References
- 1. A comparison of the migration patterns of normal and malignant cells in two assay systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound disorganizes actin cytoarchitecture and inhibits initiation of DNA synthesis in 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of cytochalasin B on somatic cell hybrids between normal and transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytochalasin B induces apoptosis through the mitochondrial apoptotic pathway in HeLa human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Tumor Regulatory Genes and Apoptotic Pathways in The Cytotoxic Effect of Cytochalasin H on Malignant Human Glioma Cell Line (U87MG) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Dihydrocytochalasin B: A Guide for Laboratory Professionals
Cambridge, MA - Researchers and laboratory personnel handling dihydrocytochalasin B, a potent inhibitor of actin polymerization, must adhere to stringent disposal procedures to mitigate health risks and ensure regulatory compliance. Due to its cytotoxic and suspected carcinogenic properties, this compound is classified as a hazardous substance, necessitating a comprehensive approach to its disposal that prioritizes safety and environmental protection.
This guide provides essential, step-by-step information for the proper disposal of this compound, addressing immediate safety measures, logistical procedures, and regulatory considerations.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound.[1][2] This document provides critical information regarding the specific hazards of the compound. This compound is fatal if swallowed, in contact with skin, or if inhaled, and is suspected of causing cancer.[2][3][4] Therefore, appropriate personal protective equipment (PPE) is mandatory at all times.
Required Personal Protective Equipment (PPE)
| PPE Component | Specification | Rationale |
| Gloves | Nitrile, double-gloved | Prevents skin contact and absorption. |
| Eye Protection | Chemical safety goggles and face shield | Protects against splashes and airborne particles. |
| Lab Coat | Disposable, solid-front | Prevents contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Prevents inhalation of airborne particles. |
All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood or a biological safety cabinet to minimize the risk of inhalation exposure.
Step-by-Step Disposal Protocol
The proper disposal of this compound follows the general principles of hazardous waste management as outlined by the Occupational Safety and Health Administration (OSHA), the Environmental Protection Agency (EPA), and the National Institute for Occupational Safety and Health (NIOSH).[1][2][5][6][7]
Step 1: Waste Segregation and Collection
-
Solid Waste: All solid materials contaminated with this compound, including unused product, contaminated lab supplies (e.g., pipette tips, microfuge tubes, gloves, and lab coats), and spill cleanup materials, must be collected in a dedicated, clearly labeled hazardous waste container. The container should be made of a durable, chemically resistant material and have a secure lid.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container. Avoid mixing with other chemical waste streams unless compatibility has been confirmed.
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is also labeled as hazardous waste.[2]
Step 2: Labeling of Hazardous Waste Containers
All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Cytotoxic," "Suspected Carcinogen")
-
The accumulation start date (the date the first item of waste is placed in the container)
-
The name and contact information of the generating laboratory or principal investigator
Step 3: Storage of Hazardous Waste
Store hazardous waste containers in a designated, secure area within the laboratory, away from general laboratory traffic and incompatible materials. This area should be clearly marked as a "Hazardous Waste Accumulation Area." Ensure that all containers are kept closed except when adding waste.
Step 4: Arrange for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this compound through standard laboratory trash or sewer systems.[2] Disposal must be carried out by a licensed hazardous waste management company in accordance with all federal, state, and local regulations.[1][2]
Spill Management
In the event of a spill of this compound, immediate action is required to contain the material and decontaminate the area.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of required PPE.
-
Contain the Spill:
-
For solid spills: Gently cover the spill with absorbent pads or other suitable material to avoid raising dust.
-
For liquid spills: Use absorbent materials to contain the liquid and prevent it from spreading.
-
-
Decontamination:
-
While no specific chemical inactivation protocol for this compound is widely established, general procedures for decontaminating surfaces exposed to cytotoxic drugs can be followed. Studies have shown that oxidizing agents like sodium hypochlorite (B82951) (bleach) and hydrogen peroxide can be effective in degrading some cytotoxic compounds.[3][8] However, their efficacy against this compound has not been specifically documented.
-
A recommended approach is to first clean the area with a detergent solution to physically remove the compound, followed by a rinse with water.[3][9][10][11]
-
-
Collect and Dispose of Cleanup Materials: All materials used for spill cleanup must be placed in the designated hazardous waste container.
-
Report the Spill: Report the incident to your institution's EHS department.
Logical Workflow for this compound Disposal
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment from the risks associated with this hazardous compound. Always consult with your institution's Environmental Health and Safety department for specific guidance and requirements.
References
- 1. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 2. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 3. gerpac.eu [gerpac.eu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. Hazardous Drug Exposures in Healthcare | Healthcare Workers | CDC [cdc.gov]
- 6. epa.gov [epa.gov]
- 7. Hazardous Drugs - Overview | Occupational Safety and Health Administration [osha.gov]
- 8. solutionsdesignedforhealthcare.com [solutionsdesignedforhealthcare.com]
- 9. researchgate.net [researchgate.net]
- 10. Studies on the decontamination of surfaces exposed to cytotoxic drugs in chemotherapy workstations | Semantic Scholar [semanticscholar.org]
- 11. Studies on the decontamination of surfaces exposed to cytotoxic drugs in chemotherapy workstations - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
